Product packaging for Intermediate of tranexamic Acid-13C2,15N(Cat. No.:CAS No. 1197-17-7)

Intermediate of tranexamic Acid-13C2,15N

Número de catálogo: B140767
Número CAS: 1197-17-7
Peso molecular: 157.21 g/mol
Clave InChI: GYDJEQRTZSCIOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine that functions as a potent, competitive inhibitor of plasminogen activation . Its primary research value lies in its antifibrinolytic activity; by reversibly binding to the lysine binding sites on plasminogen, it prevents the interaction between plasminogen and fibrin, thereby stabilizing the fibrin matrix and reducing its degradation . This mechanism underpins its extensive investigation across diverse scientific fields. In basic and translational research, Tranexamic acid is a critical tool for studying hemostasis. Its applications span trauma and hemorrhage models, where it is used to investigate pharmacological interventions for blood loss . It is also widely utilized in surgical research, including orthopedic, cardiac, and plastic & reconstructive surgery, to study methods for minimizing perioperative blood loss and reducing transfusion requirements . Beyond its core antifibrinolytic role, TXA is employed in dermatological research for studying hyperpigmentation disorders like melasma, where it is investigated for its potential to inhibit the interaction between keratinocytes and melanocytes . Research into its topical formulations is ongoing to enhance localized delivery and efficacy . This product is intended for research purposes in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product according to their institution's safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B140767 Intermediate of tranexamic Acid-13C2,15N CAS No. 1197-17-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tranexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tranexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANEXAMIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300 °C
Record name Tranexamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Ii. Molecular and Cellular Mechanisms of Action of Tranexamic Acid

Antifibrinolytic Mechanisms

The principal pharmacological effect of tranexamic acid is the inhibition of fibrinolysis through its interaction with plasminogen. droracle.ai This action stabilizes the fibrin (B1330869) matrix of blood clots, preventing their premature dissolution and thereby reducing bleeding. patsnap.comdroracle.ai

Interaction with Plasminogen Lysine (B10760008) Binding Sites

Tranexamic acid functions as a competitive inhibitor by binding to the lysine-binding sites on plasminogen. patsnap.comnih.govnih.gov Plasminogen, the inactive precursor of the fibrinolytic enzyme plasmin, contains several of these sites which are crucial for its interaction with fibrin and for maintaining its conformation. ashpublications.org Tranexamic acid binds to these sites with high affinity, effectively blocking them from interacting with lysine residues on the surface of fibrin. haematologica.orgdrugbank.comfda.gov There is evidence for one high-affinity site and several medium-to-low-affinity sites on the plasminogen molecule where tranexamic acid binds. ashpublications.orgdrugbank.com This binding is reversible. nih.gov

FeatureDescription
Binding Target Lysine binding sites on plasminogen patsnap.comnih.govnih.gov
Mechanism Competitive inhibition patsnap.comnih.gov
Affinity Sites One high-affinity and multiple lower-affinity sites ashpublications.orgdrugbank.com
Effect Prevents plasminogen from binding to fibrin haematologica.orgdrugbank.comfda.gov

Inhibition of Plasmin Formation

By occupying the lysine-binding sites on plasminogen, tranexamic acid prevents the conformational change required for its efficient activation into plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA). patsnap.comwikipedia.org This inhibition of plasminogen activation is a key step in its antifibrinolytic effect, as it directly reduces the amount of plasmin available to break down fibrin clots. patsnap.com The presence of tranexamic acid impairs the engagement of plasminogen and t-PA on the fibrin surface, which is necessary for localized plasmin generation. nih.govresearchgate.net

Displacement of Plasminogen from Fibrin Surface

The binding of tranexamic acid to plasminogen's lysine-binding sites leads to the displacement of plasminogen from the surface of fibrin clots. fda.govdesirecollenstichting.be This action is a direct consequence of the competitive inhibition described earlier. By preventing plasminogen from attaching to fibrin, tranexamic acid effectively shields the clot from the fibrinolytic system. fda.gov Studies have shown that tranexamic acid causes a dose-dependent displacement of plasminogen from the fibrin surface. fda.gov

Direct Inhibition of Plasmin

While the primary mechanism of tranexamic acid involves the inhibition of plasminogen activation, at much higher concentrations, it can also directly, but weakly, inhibit the activity of plasmin. drugbank.comwikipedia.org This is a noncompetitive inhibition. drugbank.com However, this direct inhibition of plasmin is considered less significant under typical physiological concentrations compared to its potent effects on plasminogen. wikipedia.org

MechanismTargetEffectConcentration Requirement
Primary PlasminogenInhibition of activationLower concentrations patsnap.comwikipedia.org
Secondary PlasminDirect inhibition of activityHigher concentrations drugbank.comwikipedia.org

Fibrinolysis Retardation

The culmination of tranexamic acid's interactions with the fibrinolytic system is the retardation of fibrinolysis. fda.gov By inhibiting the formation of plasmin and preventing its access to fibrin, tranexamic acid effectively slows down the enzymatic breakdown of clots. nih.gov This leads to the stabilization and preservation of the fibrin matrix, which is crucial for hemostasis, particularly in conditions characterized by excessive fibrinolysis. patsnap.comhaematologica.org

Non-Antifibrinolytic Mechanisms

Beyond its well-documented role in hemostasis, emerging evidence suggests that tranexamic acid may have other biological effects. These non-antifibrinolytic mechanisms are an active area of research. It has been reported that tranexamic acid may possess anti-inflammatory properties. droracle.ainih.govwfsahq.org Additionally, some studies suggest it may offer protection to endothelial and epithelial monolayers, stimulate mitochondrial respiration, and suppress melanogenesis. droracle.ainih.gov These broader effects are thought to be related to the inhibition of plasmin, which is known to be involved in various physiological and pathological processes beyond fibrinolysis, including inflammation. nih.govresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of tranexamic acid are largely an extension of its antifibrinolytic activity, as plasmin itself is a potent activator of various inflammatory pathways. oup.comfrontiersin.org By inhibiting plasmin formation, tranexamic acid indirectly suppresses these downstream inflammatory cascades. mdpi.comresearchgate.net

Inhibition of Plasmin-Mediated Activation of Complement Pathway

Plasmin can directly activate the complement system, a critical component of the innate immune response, by cleaving key complement proteins such as C3 and C5. nih.govresearchgate.net This activation leads to the generation of anaphylatoxins like C5a, which are powerful pro-inflammatory mediators. researchgate.net Studies have shown that in the presence of tissue plasminogen activator (tPA), the subsequent plasmin-mediated fibrinolysis leads to a significant increase in C5a production. researchgate.net Tranexamic acid, by inhibiting plasmin generation, has been shown to significantly reduce this complement activation. oup.comresearchgate.netnih.gov This effect is dependent on the plasminogen activator present; while TXA inhibits tPA-mediated C5a generation during fibrinolysis, it has been observed to paradoxically increase C5a production when fibrinolysis is induced by urokinase-type plasminogen activator (uPA) in the absence of a fibrin clot. researchgate.net The binding of plasminogen to the complement component C7, an interaction that enhances plasminogen activation, is also inhibited by tranexamic acid. aai.org

Modulation of Monocyte and Neutrophil Activation

Plasmin plays a role in the activation and migration of key innate immune cells, including monocytes and neutrophils. oup.comfrontiersin.org It can promote monocyte migration and has been shown to induce neutrophil aggregation and adhesion to endothelial cells. ahajournals.org Tranexamic acid has demonstrated the ability to modulate these activities. In patients undergoing cardiac surgery, TXA administration was found to enhance the expression of immune-activating markers while reducing immunosuppressive markers on various myeloid cell populations. researchgate.netnih.gov It can also affect neutrophil function; one study noted that a high dose of TXA reduced the expression of the adhesion molecule CD62L on neutrophils in trauma patients. frontiersin.org Furthermore, by inhibiting plasmin, TXA can suppress the release of reactive oxygen species (ROS) by neutrophils. mdpi.com In some experimental models, TXA has been shown to inhibit the over-generation of myeloperoxidase (MPO), an enzyme released by neutrophils, in lung tissue following trauma-hemorrhagic shock. jst.go.jp

Cytokine Modulation

A significant aspect of tranexamic acid's anti-inflammatory effect is its ability to modulate the production and release of various cytokines. Plasmin can stimulate the expression of pro-inflammatory cytokines, and by inhibiting plasmin, TXA can dampen this response. mdpi.comdovepress.com Numerous studies have documented a decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in patients receiving TXA, particularly in the context of orthopedic and cardiac surgery. nih.govjst.go.jpresearchgate.netnih.gov In an animal model of aging, TXA administration decreased the brain concentrations of IL-1β and TNF-α while increasing the anti-inflammatory cytokine IL-10. dovepress.com Similarly, in a rat model of acute lung injury, TXA inhibited the over-production of IL-6 and TNF-α. jst.go.jp The mechanism involves the inhibition of plasmin, which can otherwise process cytokines via matrix metalloproteinases (MMPs) and activate inflammatory reactions. dovepress.com

Table 1: Effect of Tranexamic Acid on Key Inflammatory Cytokines
CytokinePrimary FunctionReported Effect of Tranexamic AcidReference
Interleukin-6 (IL-6)Pro-inflammatoryDecreased levels in orthopedic and cardiac surgery patients nih.govresearchgate.netnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatoryDecreased levels in various experimental models and surgical settings jst.go.jpdovepress.com
Interleukin-1β (IL-1β)Pro-inflammatoryDecreased levels in a mouse model of aging dovepress.com
Interleukin-10 (IL-10)Anti-inflammatoryIncreased levels in a mouse model of aging dovepress.com
Attenuation of Systemic Inflammatory Response Syndrome

Systemic Inflammatory Response Syndrome (SIRS) is a widespread inflammatory state that can occur after major surgery or trauma, often associated with hyperfibrinolysis. wfsahq.orgnih.gov Given its anti-inflammatory and antifibrinolytic properties, tranexamic acid has been studied for its ability to mitigate SIRS. In patients undergoing cardiac surgery with cardiopulmonary bypass, the administration of tranexamic acid was associated with a significant reduction in the incidence of postoperative SIRS compared to a placebo group. nih.gov Patients who did not receive TXA were more likely to develop an inflammatory response and subsequent vasoplegic shock. frontiersin.org The mechanism is believed to be linked to the reduction of hyperfibrinolysis and the downstream inflammatory consequences. wfsahq.orgnih.govbvsalud.org

Effects on Platelet Function

The influence of tranexamic acid on platelet function is complex and appears to be context-dependent. Its primary mechanism of action does not directly target platelets. However, because the fibrinolytic system can induce platelet dysfunction, its inhibition by TXA can have secondary effects. capes.gov.br

In certain patient populations, tranexamic acid has been shown to improve platelet function. For instance, in patients with chronic renal failure, who often exhibit platelet dysfunction and prolonged bleeding times, treatment with TXA was associated with a significant improvement in platelet aggregation and secretion. thieme-connect.com Similarly, a study on patients receiving dual antiplatelet therapy found that TXA could partially correct defects in ADP-induced and arachidonic acid-induced platelet aggregation. researchgate.net Another pilot study suggested that long-term, low-dose TXA treatment improves platelet function in hemodialysis patients who have a substantially prolonged in vitro closure time. capes.gov.brthieme-connect.com

Conversely, other studies have found no significant impact of tranexamic acid on platelet function. A randomized controlled trial in patients with postpartum hemorrhage found no evidence that TXA had substantial effects on platelet activity or thrombin generation. wellcomeopenresearch.org Another study reported that in blood from individuals not receiving antiplatelet therapy, TXA did not affect platelet aggregation in response to arachidonic acid or ADP. researchgate.net

Table 2: Research Findings on Tranexamic Acid's Effect on Platelet Function
Patient/Study ConditionReported Effect on Platelet FunctionReference
Chronic Renal FailureImprovement in platelet aggregation and secretion thieme-connect.com
Patients on Dual Antiplatelet TherapyPartial correction of platelet aggregation defects researchgate.net
Hemodialysis Patients (with prolonged closure time)Significant improvement of platelet dysfunction capes.gov.brthieme-connect.com
Postpartum HemorrhageNo substantial effect on platelet activity wellcomeopenresearch.org
Healthy Individuals (not on antiplatelet therapy)No effect on ADP or arachidonic acid-induced aggregation researchgate.net

Interactions with Neurotransmitters and Central Nervous System Activity

Tranexamic acid can cross the blood-brain barrier and interact directly with neurotransmitter receptors in the central nervous system (CNS), an activity entirely separate from its role in fibrinolysis. snacc.org This interaction is the basis for one of its most significant adverse effects: seizures. oup.comjci.org

Research has established that tranexamic acid is a structural analogue of the amino acid glycine (B1666218). scholaris.caresearchgate.net This structural similarity allows it to act as a competitive antagonist at inhibitory glycine receptors in the brain and spinal cord. jci.orgresearchgate.netnih.gov By blocking these receptors, TXA reduces inhibitory neurotransmission, leading to a state of neuronal hyperexcitability. reliasmedia.comresearchgate.net

Furthermore, tranexamic acid also acts as an antagonist at γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. drugbank.comhsforum.comwikipedia.org It competitively binds to the GABA-A receptor, blocking the inhibitory action of GABA and contributing to a net excitatory effect on neurons. drugbank.comhsforum.com While TXA inhibits both GABA-A and glycine receptors, some research suggests that glycine receptors, particularly those mediating tonic inhibitory currents, are a more sensitive target at clinically relevant concentrations of TXA found in cerebrospinal fluid. scholaris.careliasmedia.com This dual antagonism of the brain's main inhibitory systems is the primary mechanism underlying TXA-induced seizures. snacc.orgreliasmedia.com Conversely, at very high, non-physiological concentrations, TXA has been shown to inhibit excitatory glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors. orserlab.com

Competitive Inhibition of GABA Receptors

Tranexamic acid has been shown to exert a direct proconvulsant effect on the central nervous system, which is understood to stem from its influence on inhibitory neurotransmission. reliasmedia.com At a molecular level, tranexamic acid acts as a competitive antagonist of γ-Aminobutyric acid type A (GABA-A) receptors. reliasmedia.comnih.gov This antagonism leads to a reduction in the normal inhibitory signals mediated by GABA, thereby increasing neuronal excitability. reliasmedia.comresearchgate.net

Experimental studies have demonstrated that tranexamic acid can enhance the propagation of neuronal excitation by antagonizing this inhibitory GABAergic neurotransmission through postsynaptic mechanisms. nih.gov In murine amygdala slices, the application of 1 mM tranexamic acid was found to reversibly enhance the propagation of neuronal excitation to 129% of the control. nih.gov

The inhibitory effect of tranexamic acid on GABA-A receptors is concentration-dependent. Research on recombinant GABA-A receptors (α1β2γ2) determined a half-maximal inhibitory concentration (IC50) of 7 mM. nih.gov Further studies using cortical and spinal cord neurons found that tranexamic acid inhibits currents evoked by both high and low concentrations of GABA. jci.org For currents activated by high GABA concentrations, the IC50 was 1.5 mM in both cortical and spinal cord neurons. jci.org When using low GABA concentrations, the IC50 values were 1.0 mM in cortical neurons and 0.9 mM in spinal cord neurons. jci.org However, it is noted that tranexamic acid inhibits these receptors at concentrations that are generally higher than those typically found in the cerebrospinal fluid (CSF) of patients undergoing treatment. reliasmedia.com

Table 1: Inhibitory Concentrations of Tranexamic Acid on GABA-A Receptors

Receptor/Condition Cell Type IC50 Value
Recombinant GABA-A (α1β2γ2) - 7 mM
High GABA Concentration Cortical Neurons 1.5 mM
High GABA Concentration Spinal Cord Neurons 1.5 mM
Low GABA Concentration Cortical Neurons 1.0 mM
Low GABA Concentration Spinal Cord Neurons 0.9 mM
Inhibition of Glycine Receptors

A more potent mechanism for tranexamic acid's effect on neuronal excitability is its competitive antagonism of glycine receptors. researchgate.netjci.org Tranexamic acid is a structural analogue of the amino acid glycine, which suggests a competitive interaction at the glycine binding site on its receptor. nih.govresearchgate.netscholaris.ca This inhibition of glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system, can lead to neuronal hyperexcitability. researchgate.net

Studies have confirmed that tranexamic acid is a competitive antagonist of glycine receptors. For instance, in cortical neurons, 1 mM of tranexamic acid was shown to inhibit currents activated by 100 µM of glycine. nih.gov The potency of this inhibition is notably higher for glycine receptors that mediate tonic inhibitory currents compared to those mediating synaptic currents. reliasmedia.comnih.gov Tonic glycine currents have been found to be approximately ten times more sensitive to tranexamic acid. reliasmedia.comnih.gov

The half-maximal inhibitory concentration (IC50) for tranexamic acid's effect on glycine receptors highlights this differential sensitivity. The IC50 for the inhibition of tonic glycine currents in spinal cord neurons is 90 µM. nih.gov This is a significantly lower concentration compared to its effect on synaptic currents mediated by glycine and on GABA-A receptors, suggesting that the inhibition of tonic glycine receptors is a primary mechanism of action at clinically relevant concentrations. nih.govjci.orgscholaris.ca

Table 2: Inhibitory Concentrations of Tranexamic Acid on Glycine Receptors

Current Type Cell Type IC50 Value
General Glycine-activated currents Cortical Neurons 1 mM
Tonic Glycine Current Spinal Cord Neurons 90 µM

Influence on Angiogenesis Pathways

Beyond its well-known antifibrinolytic activity and its effects on neurotransmitter receptors, tranexamic acid also influences angiogenesis, the formation of new blood vessels. dovepress.combioscience.org.br Research indicates that tranexamic acid can inhibit angiogenesis by targeting Vascular Endothelial Growth Factor (VEGF) receptors. nih.govresearchgate.net

In in vitro studies using human umbilical vein endothelial cells (HUVECs), it was demonstrated that VEGF165 enhances the expression of its receptors, including VEGFR-1, VEGFR-2, and Neuropilin-1 (NRP-1). nih.gov Tranexamic acid was found to attenuate this VEGF165-induced receptor expression. nih.govresearchgate.net Furthermore, tranexamic acid abolished the tyrosine phosphorylation of VEGFR-1 and VEGFR-2 that is typically promoted by VEGF165. nih.govresearchgate.net

The functional consequences of this receptor targeting are significant. Tranexamic acid was shown to inhibit the proliferation, migration, invasion, and tube formation of HUVECs that were stimulated by VEGF165. nih.gov These effects were similar to those observed when VEGFR-1 and VEGFR-2 were neutralized, suggesting that tranexamic acid's anti-angiogenic properties are mediated through the inhibition of these specific pathways. nih.govresearchgate.net

Additional research in the context of colorectal cancer cells has also pointed to the anti-angiogenic potential of tranexamic acid. ingentaconnect.com Computational and in vitro studies suggest that tranexamic acid can influence the expression of key genes involved in angiogenesis, such as VEGFA, ANGPT2, MMP9, and HIF1A. ingentaconnect.com

Table 3: Mentioned Compounds

Compound Name
Tranexamic acid
γ-Aminobutyric acid (GABA)
Glycine
Vascular Endothelial Growth Factor (VEGF)
Isoflurane (B1672236)
Propofol
Plasminogen
Plasmin
Fibrin
Endothelin-1 (B181129) (ET-1)
Prostaglandin (B15479496) E2 (PGE2)
Lysine
ε-aminocaproic acid (EACA)
Aprotinin
ANGPT2
MMP9

Iii. Pharmacological Investigations of Tranexamic Acid

Pharmacodynamics of Tranexamic Acid

The primary pharmacodynamic effect of tranexamic acid is the inhibition of fibrinolysis. nih.gov It competitively inhibits the activation of plasminogen to plasmin. drugbank.com At significantly higher concentrations, it can also non-competitively inhibit plasmin. drugbank.com

The inhibition of fibrinolysis by tranexamic acid is dose-dependent. A systematic review of pharmacodynamic studies concluded that plasma concentrations between 10 and 15 mg/L lead to substantial inhibition of fibrinolysis, while concentrations between 5 and 10 mg/L are partially inhibitory. nih.govresearchgate.net For significant inhibition of fibrinolysis, a tissue concentration of at least 10 µg/ml is necessary. nih.gov One in-vitro study found that tranexamic acid inhibited fibrinolysis with an IC50 of 3.79 ± 0.17 mg/l. nih.gov Another study in women with postpartum hemorrhage showed that a 1 g intravenous dose significantly inhibited hyperfibrinolysis, evidenced by reductions in D-dimer and plasmin-antiplasmin levels, an effect not observed with a 0.5 g dose. nih.gov

Tranexamic acid has been shown to affect thrombin time (TT). In vitro, tranexamic acid at concentrations of 1 mg/mL and 10 mg/mL prolongs the thrombin time. drugs.commedsafe.govt.nz However, another study reported that tranexamic acid had no effect on thrombin generation regardless of the initiating trigger. thieme-connect.com

Tranexamic acid's primary mechanism is not a direct effect on coagulation factors, but rather on the fibrinolytic system. nih.govviamedica.pl However, some studies suggest indirect effects. For instance, it may increase the thrombogenic activities of several coagulation factors, including Factor IX and Factor X. drugbank.comviamedica.pl In children undergoing craniofacial surgery, tranexamic acid administration was associated with higher postoperative maximum clot firmness and higher fibrinogen levels at 24 hours, suggesting an improvement in clot stability. nih.gov Conversely, other research indicates that tranexamic acid at concentrations up to 10 mg/mL in whole blood or citrated blood from healthy individuals does not influence various coagulation factors. drugs.commedsafe.govt.nz One study on patients undergoing total knee arthroplasty found no evidence of inhibition in fibrinolysis of peripheral blood in those treated with tranexamic acid compared to a placebo. medsafe.govt.nz

Tranexamic acid distributes throughout the body. It has a low plasma protein binding of about 3% at therapeutic levels, which is primarily due to its binding to plasminogen. drugbank.commedsafe.govt.nz It does not bind to serum albumin. drugbank.commedsafe.govt.nz The initial volume of distribution is approximately 9 to 12 liters. nih.gov

Tranexamic acid rapidly diffuses into joint fluid and the synovial membrane, reaching concentrations similar to those in the serum. medsafe.govt.nz The biological half-life in the joint fluid is about three hours. medsafe.govt.nz It also crosses the placenta, with concentrations in cord blood being similar to those in maternal blood. medsafe.govt.nz Concentrations in cerebrospinal fluid and the aqueous humor of the eye are about one-tenth of the plasma concentration. drugbank.com An antifibrinolytically active concentration of 10 mcg/mL can remain in various tissues for about 17 hours. medsafe.govt.nz

Following intravenous administration, the plasma concentration-time curve of tranexamic acid shows a triexponential decay. drugs.com The antifibrinolytic concentration remains in the serum for up to seven or eight hours. drugs.com

Tissue Distribution and Retention

Pharmacokinetics of Tranexamic Acid

The pharmacokinetics of tranexamic acid vary depending on the route of administration.

Following oral administration, the bioavailability is approximately 30% to 50% of the ingested dose and is not affected by food. drugbank.com Peak plasma concentrations are typically reached within 3 hours. nih.gov

After intramuscular administration, peak plasma levels are reached more quickly. One study reported a mean peak plasma concentration of 21.2 μg/ml at 0.5 hours after a 500 mg dose. jst.go.jp

Intravenous administration results in the most rapid and complete bioavailability. nih.gov

The elimination of tranexamic acid is primarily through the kidneys via glomerular filtration, with over 95% of an administered dose excreted as unchanged drug in the urine. drugbank.comnih.gov The elimination half-life is approximately 2 hours after intravenous administration and around 11 hours after oral administration. drugbank.comnih.gov The plasma clearance is approximately 110-116 mL/min. drugbank.com

Pharmacokinetic Parameters of Tranexamic Acid by Administration Route

Parameter Oral Administration Intravenous (IV) Administration Intramuscular (IM) Administration
Bioavailability 30-50% drugbank.com ~100% ~100% nih.gov
Time to Peak Plasma Concentration (Tmax) ~3 hours nih.gov Not Applicable 0.5 - 1 hour jst.go.jplshtm.ac.uk
Peak Plasma Concentration (Cmax) 8-15 mg/L (for 1-2g dose) 60 µg/mL (for 1000mg dose) jst.go.jp 21.2 µg/mL (for 500mg dose) jst.go.jp
Elimination Half-life ~11 hours nih.gov ~2 hours drugbank.comnih.gov ~2 hours jst.go.jp
Volume of Distribution (Initial) - 9-12 L nih.gov -
Urinary Excretion (unchanged drug) ~39% within 24 hours drugbank.com ~90% within 24 hours drugbank.com ~76% within 24 hours jst.go.jp

This table presents a summary of pharmacokinetic data. Values can vary based on individual patient factors and specific study parameters.

Absorption Characteristics

Tranexamic acid's bioavailability following oral administration is estimated to be between 30% and 50% of the ingested dose, and this absorption is not affected by the presence of food. drugbank.comnih.gov After oral administration, peak plasma concentrations are typically reached within three hours. nih.govontosight.ai For instance, a study involving ten healthy volunteers who received a 500 mg oral dose of tranexamic acid showed a maximum plasma level of 6.0 μg/ml at the 2-hour mark. jst.go.jp In another study with multiple oral doses, the maximum concentration (Cmax) was 16.41 mcg/mL with a time to maximum concentration (Tmax) of 2.5 hours. drugbank.com

When administered intramuscularly, the absorption is more rapid, with a 500 mg dose resulting in a peak plasma level of 21.2 μg/ml within 0.5 hours. jst.go.jp Intravenous administration leads to the most immediate and highest plasma concentrations; a 1000 mg intravenous dose resulted in a plasma level of 60 μg/ml just 15 minutes after administration. jst.go.jp

The elimination half-life of tranexamic acid varies with the route of administration. Following intravenous administration, the apparent elimination half-life is approximately 2 hours, with a mean terminal half-life of about 11 hours. drugbank.comnih.gov The biological half-lives for intravenous, intramuscular, and oral routes have been reported as 1.9, 2.0, and 3.3 hours, respectively. jst.go.jp

Table 1: Pharmacokinetic Parameters of Tranexamic Acid by Administration Route

Administration Route Dose Peak Plasma Concentration (Cmax) Time to Peak (Tmax) Bioavailability Elimination Half-Life
Oral 500 mg 6.0 µg/mL jst.go.jp 2 hours jst.go.jp 30-50% drugbank.comnih.gov ~11 hours nih.gov
Oral (multiple doses) 1300 mg (x3 daily) 16.41 mcg/mL drugbank.com 2.5 hours drugbank.com - -
Intramuscular 500 mg 21.2 µg/mL jst.go.jp 0.5 hours jst.go.jp - 2.0 hours jst.go.jp
Intravenous 1000 mg 60 µg/mL (at 15 min) jst.go.jp - 100% ~2 hours drugbank.comnih.gov

Distribution to Specific Tissues and Fluids

Tranexamic acid exhibits wide distribution throughout the body, with an initial volume of distribution of 0.18 L/kg and a steady-state volume of distribution of 0.39 L/kg. drugbank.com It has been shown to penetrate various tissues and fluids.

Tranexamic acid can cross the blood-brain barrier and enter the cerebrospinal fluid (CSF). wfsahq.orgmedsafe.govt.nz The concentration of tranexamic acid in the CSF is approximately one-tenth of the concentration found in the plasma. drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Research has identified that peak tranexamic acid concentration in the CSF of patients can reach 200 μM. scholaris.ca

The drug also passes into the aqueous humor of the eye. medsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Similar to its distribution in the CSF, the concentration in the aqueous humor is about one-tenth of that in the plasma. drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Studies have shown that topical administration can also lead to therapeutic concentrations in the aqueous humor. A single drop of a 5% solution resulted in aqueous concentrations higher than 1.5 µg/mL for up to 160 minutes, declining to an average of 1 µg/mL at 300 minutes, which persisted for up to 9 hours. nih.govresearchgate.net A 10% solution yielded even higher concentrations of 2.72 and 2.90 µg/mL sixty minutes after administration. nih.govresearchgate.net

Tranexamic acid readily crosses the placenta. drugbank.comnih.govpfizer.comfda.gov.phdoctorlib.orgnih.govnih.gov Studies have shown that concentrations in the cord blood are similar to or as high as those in the maternal plasma. drugbank.comfda.gov.phnih.govmariafarerichildrens.org In one study where pregnant women received a 10 mg/kg intravenous dose before cesarean section, the mean drug concentration in cord serum was 19 mcg/mL, compared to 26 mcg/mL in maternal serum, resulting in a cord-to-maternal serum ratio of 0.7. doctorlib.org Another report noted that an intravenous injection of 10 mg/kg to pregnant women resulted in a cord blood concentration of about 30 mg/L, which was as high as in the maternal blood. medsafe.govt.nzfda.gov.phmedsinfo.com.au

Tranexamic acid is excreted into breast milk, but at very low concentrations. wfsahq.org The concentration in breast milk is approximately one-hundredth of the corresponding peak serum concentration. medsafe.govt.nzmedsafe.govt.nzfda.gov.phfda.gov.phmedsinfo.com.audoctorlib.orgnih.gov

The compound has also been detected in semen, where it has been shown to inhibit the fibrinolytic activity of semen but does not appear to affect sperm migration. medsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au

Placental Transfer and Cord Blood Concentrations

Protein Binding Dynamics

Tranexamic acid exhibits minimal binding to plasma proteins, with approximately 3% being protein-bound at therapeutic plasma concentrations. drugbank.comnih.govwfsahq.orgpfizer.comfda.gov.phscholaris.cawfsahq.orgresearchgate.net This low level of protein binding is primarily attributed to its interaction with plasminogen, as it does not bind to serum albumin. drugbank.compfizer.comfda.gov.ph The binding of tranexamic acid to both native (Glu) and modified (Lys) forms of human plasminogen has been a subject of study. nih.gov

Table 2: Distribution of Tranexamic Acid in Various Body Fluids

Tissue/Fluid Relative Concentration to Plasma Specific Concentration Data
Cerebrospinal Fluid ~1/10th drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au Peak concentration can reach 200 μM scholaris.ca
Aqueous Humor ~1/10th drugbank.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au >1.5 µg/mL (topical 5% soln); 2.72-2.90 µg/mL (topical 10% soln) nih.govresearchgate.net
Cord Blood Similar to maternal plasma drugbank.comfda.gov.phnih.govmariafarerichildrens.org Mean 19 mcg/mL (maternal 26 mcg/mL); ~30 mg/L medsafe.govt.nzfda.gov.phmedsinfo.com.audoctorlib.org
Breast Milk ~1/100th medsafe.govt.nzmedsafe.govt.nzfda.gov.phfda.gov.phmedsinfo.com.audoctorlib.orgnih.gov -
Semen Detected medsafe.govt.nzmedsafe.govt.nzpfizer.comfda.gov.phfda.gov.phmedsinfo.com.au -

Elimination Pathways

The primary route of elimination for tranexamic acid is via the kidneys. nih.govfda.gov Extensive research has demonstrated that the drug is predominantly excreted in the urine as the unchanged parent compound. nih.govfda.gov This process is accomplished through glomerular filtration. nih.govfda.gov

The rate of urinary excretion is dependent on the method of administration. For instance, after an intravenous dose of 10 mg per kg of body weight, about 30% is excreted at one hour, 55% at three hours, and 90% by the 24-hour mark. hres.cahres.ca In contrast, following oral administration of 10-15 mg per kg, the excretion rates are lower, with approximately 39% of the dose excreted in the urine within 24 hours. medsafe.govt.nz

Due to its primary reliance on renal elimination, the dosage of tranexamic acid may need to be adjusted in individuals with impaired kidney function to prevent accumulation of the drug. medsafe.govt.nzmedsinfo.com.au

Table 1: Elimination Characteristics of Tranexamic Acid
ParameterFindingSource
Primary Elimination RouteRenal (via glomerular filtration) nih.govfda.gov
Excreted Form>95% as unchanged drug fda.gov
Renal Clearance110-116 mL/min fda.govnps.org.au
Plasma Clearance110-116 mL/min fda.govnps.org.au
Excretion after IV Dose (24h)~90% fda.govhres.ca
Excretion after Oral Dose (24h)~39% medsafe.govt.nz

Half-life in Various Compartments

The half-life of tranexamic acid varies depending on the route of administration and the bodily compartment being measured. Following intravenous administration, the plasma concentration-time curve demonstrates a triexponential decay, with the terminal elimination phase having a half-life of approximately 2 to 3 hours. fda.govmedsafe.govt.nzmedsafe.govt.nz In contrast, the elimination half-life after oral administration is considerably longer, at approximately 11 hours. nih.gov

Tranexamic acid readily diffuses into various body tissues and fluids. Notably, it penetrates joint fluid and the synovial membrane, achieving concentrations comparable to those in the serum. fda.govhres.ca The biological half-life of tranexamic acid within the joint fluid has been determined to be about three hours. fda.govhres.ca

The drug also crosses the blood-brain barrier and enters the aqueous humour of the eye. medsafe.govt.nzmedsafe.govt.nz In these compartments, the concentration of tranexamic acid is approximately one-tenth of that found in the plasma. medsafe.govt.nzmedsafe.govt.nz While the concentration levels are known, specific half-life values for tranexamic acid in the cerebrospinal fluid and aqueous humour are not well-documented in the reviewed literature.

Table 2: Half-life of Tranexamic Acid in Different Compartments
CompartmentHalf-lifeSource
Plasma (Intravenous)~2-3 hours (terminal phase) fda.govmedsafe.govt.nzmedsafe.govt.nz
Plasma (Oral)~11 hours nih.gov
Synovial Fluid~3 hours fda.govhres.ca
Aqueous HumourConcentration is ~1/10th of plasma; specific half-life not well-documented. medsafe.govt.nzmedsafe.govt.nz

Metabolite Identification and Excretion

Metabolism represents a minor pathway for the elimination of tranexamic acid, with the vast majority of the drug being excreted unchanged. nih.govmedsafe.govt.nz It is estimated that less than 5% of an administered dose undergoes biotransformation. medsafe.govt.nzmedsafe.govt.nz

Research has identified two primary metabolites of tranexamic acid. drugbank.comnih.gov The potential routes of biotransformation are believed to be acetylation or deamination followed by oxidation or reduction. medsafe.govt.nzmedsafe.govt.nz The identified metabolites are:

A dicarboxylic acid derivative, formed through deamination.

An acetylated form of the parent compound.

Table 3: Metabolites of Tranexamic Acid
MetaboliteBiotransformation Route% of Oral Dose Excreted in UrineSource
Dicarboxylic acidDeamination~2% nps.org.aumedsafe.govt.nzmedsafe.govt.nz
Acetylated tranexamic acidAcetylation~0.5% nps.org.aumedsafe.govt.nzmedsafe.govt.nz

Iv. Preclinical Research and Translational Studies of Tranexamic Acid

In Vitro Studies

Fibrinolysis Assays and Inhibition Dynamics

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine (B10760008) and functions as a potent antifibrinolytic agent. ijrcog.org Its primary mechanism of action is the inhibition of fibrinolysis, the enzymatic process that breaks down fibrin (B1330869) clots. lshtm.ac.uk This inhibition is achieved by interfering with the interaction between plasminogen and fibrin. lshtm.ac.ukresearchgate.net

In vitro studies utilizing various fibrinolysis assays have been instrumental in elucidating the inhibitory dynamics of TXA. These assays often involve stimulating fibrinolysis with tissue plasminogen activator (tPA) and measuring the subsequent clot lysis. lshtm.ac.uknih.gov Common methods include viscoelastic tests like thromboelastography (TEG) and rotational thromboelastometry (ROTEM), which assess the physical properties of the clot, as well as optical density and immunological assays. lshtm.ac.uk

Research has consistently shown that TXA effectively inhibits fibrinolysis in a concentration-dependent manner. For instance, studies have demonstrated that TXA concentrations between 10 and 15 mg/L lead to substantial inhibition of fibrinolysis, while concentrations between 5 and 10 mg/L are partially inhibitory. nih.gov One study found that at a concentration of 10 mg/L, TXA reduced the area of fibrinolysis on a fibrin plate by 80%, which increased to 98% at 100 mg/L. lshtm.ac.uknih.gov Similarly, in plasma from hemophilia patients, a TXA concentration of 5 mg/L increased clot lysis time from 6 to 16 minutes, and 10 mg/L extended it to 37 minutes. lshtm.ac.uknih.gov

Plasmin generation assays have further clarified that TXA's antifibrinolytic effects are largely due to its ability to reduce the tPA-mediated conversion of plasminogen to plasmin. nih.gov In an experimental system with purified components, a TXA concentration of approximately 10 μg/mL resulted in near-maximal inhibition of this conversion. nih.gov In vitro experiments on whole blood samples from healthy volunteers showed that a TXA concentration of 10 µg/mL effectively inhibited fibrinolysis in all samples. karger.com

Table 1: In Vitro Inhibition of Fibrinolysis by Tranexamic Acid This table summarizes the findings from various in vitro studies on the inhibitory effects of Tranexamic Acid on fibrinolysis.

Assay Type Fibrinolysis Stimulator Key Findings Reference(s)
Fibrin Plate Assay Tissue Homogenates (containing tPAs) 80% reduction in lysed area at 10 mg/L; 98% reduction at 100 mg/L. lshtm.ac.uknih.gov
Optical Clot Lysis Time tPA In plasma from hemophilia patients, clot lysis time increased from 6 to 16 min with 5 mg/L TXA and to 37 min with 10 mg/L TXA. lshtm.ac.uknih.gov
Plasmin Generation Assay tPA ~10 μg/mL TXA provides near maximal inhibition of plasminogen conversion to plasmin in a purified system. nih.gov
Viscoelastometry (TPA test) tPA In whole blood from healthy volunteers, 10 µg/mL TXA effectively inhibited fibrinolysis. karger.com

Cellular Interactions and Signaling Pathways

Beyond its well-established role in fibrinolysis, in vitro research suggests that tranexamic acid may influence various cellular interactions and signaling pathways, although these effects are not its primary mechanism of action for hemostasis.

Some studies have explored TXA's potential anti-inflammatory properties. For instance, it has been shown to inhibit plasmin-induced neutrophil aggregation and adhesion to endothelial cells in vitro. ahajournals.org This effect was associated with the inhibition of an upregulation of the CD18 neutrophil cell surface glycoprotein. ahajournals.org TXA also exhibits anti-inflammatory and anti-allergic effects by inhibiting the production of kinins and other active peptides by plasmin, which are responsible for increased vascular permeability and inflammatory lesions. mdpi.com

More recent research has uncovered novel mechanisms of action for TXA, particularly in the context of cancer research. Due to its structural similarity to lysine, it has been hypothesized that TXA could interfere with processes involving lysine and arginine. aacrjournals.orgfrontiersin.org In vitro studies have indicated that TXA can inhibit the phosphorylation of S6K1 and STAT3, proteins involved in cell signaling, and reduce the expression of the MYC oncogene. aacrjournals.orgfrontiersin.org Furthermore, molecular docking simulations and amino acid uptake experiments have suggested that TXA can bind to and block cationic amino acid transporters, thereby inhibiting the uptake of lysine and arginine by cancer cells. aacrjournals.org This disruption of amino acid uptake may trigger a loss of S6K1 activity. aacrjournals.orgfrontiersin.org

In the context of skin hyperpigmentation, in vitro studies have shown that TXA can inhibit melanin (B1238610) synthesis. mdpi.com It is thought to prevent the binding of plasminogen from endothelial cells to keratinocytes. nih.gov Research has also indicated that TXA can inhibit the growth of human umbilical vein endothelial cells (HUVECs) and melanocytes in culture without causing obvious cellular toxicity. nih.gov Additionally, it has been shown to inhibit the expression and activation of VEGF receptors in melanocytes induced by vascular endothelial growth factor (VEGF). nih.gov

It's important to note that some in vitro studies have investigated the potential cytotoxicity of TXA on various cell types. For example, high concentrations of TXA (20 mg/ml and above) have demonstrated dose- and time-dependent cytotoxicity to human tendon-derived cells and osteoblast-like cells in culture. nih.govresearchgate.net However, concentrations below this threshold did not appear to reduce cell viability. nih.gov

Molecular Binding Assays

Molecular binding assays have been crucial in defining the precise molecular interactions between tranexamic acid and its primary target, plasminogen. These studies have confirmed that TXA is a lysine analog that competitively and reversibly inhibits the activation of plasminogen. ijrcog.orglshtm.ac.ukdrugbank.com

The antifibrinolytic effects of TXA are mediated through its binding to several distinct sites on the plasminogen molecule. ijrcog.orgdrugbank.com Plasminogen contains specific regions known as lysine-binding sites (LBSs), which are located in its kringle domains. ahajournals.orgnih.gov These sites are essential for plasminogen's ability to bind to fibrin, a critical step for its conversion to the active enzyme plasmin and subsequent fibrinolysis. ahajournals.orgnih.govmdpi.com

Binding assays have revealed that TXA interacts with these lysine-binding sites, effectively competing with fibrin. lshtm.ac.ukresearchgate.net There is one high-affinity binding site and several low-affinity sites on the plasminogen molecule. drugbank.comnih.gov The high-affinity site, with a reported inhibitory constant (Ki) of 1.1 μM, is particularly important for the binding of plasminogen to fibrin. ijrcog.orgnih.gov By occupying these sites, TXA displaces plasminogen from the fibrin surface, thereby preventing the dissolution of the fibrin matrix and stabilizing the clot. ijrcog.orgdrugbank.com

Interestingly, while TXA's primary action is on plasminogen, some research suggests it can also directly inhibit other proteases in the plasminogen-activation system at very high concentrations. nih.gov For instance, one study found that TXA can attenuate the activity of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM. nih.gov At much higher concentrations, it can also act as a noncompetitive inhibitor of plasmin itself. drugbank.com However, its binding affinity for the lysine-binding sites of plasminogen is significantly stronger, making this its principal mechanism of action. drugbank.comnih.gov

Table 2: Binding Affinities of Tranexamic Acid This table presents the reported binding affinities of Tranexamic Acid to its molecular targets.

Target Molecule Binding Site(s) Inhibitory Constant (Ki) / IC50 Significance Reference(s)
Plasminogen High-affinity lysine-binding site 1.1 μM Primary mechanism for preventing fibrinolysis. nih.gov
Plasminogen Medium-affinity lysine-binding sites ~0.75 mM Contributes to the overall inhibitory effect. nih.gov
Urokinase Plasminogen Activator (uPA) Active site 2 mM Potential secondary inhibitory mechanism at high concentrations. nih.gov
Plasmin Active site ~40 mM (Ki), 10 mM (IC50 for fibrinogenolysis) Weak inhibition, not clinically significant. mdpi.com

In Vivo Animal Models

Hemostatic Efficacy Studies

The hemostatic efficacy of tranexamic acid has been extensively evaluated in various in vivo animal models of bleeding. These studies have provided crucial preclinical evidence supporting its use in controlling hemorrhage.

In a rat model of controlled hemorrhagic shock, intravenous administration of TXA was shown to prolong survival. nih.gov Another study in rats with polytrauma and hemorrhage demonstrated that a single dose of TXA given before the trauma could delay the onset of acute traumatic coagulopathy and reduce systemic fibrinolysis, as indicated by lower plasma D-dimer levels. plos.org

The local application of TXA has also been investigated. In an experimental liver injury model in rats, packing the injury site with gauze soaked in TXA was associated with a larger volume density of fibrosis and granulation tissue compared to packing with gauze alone, suggesting better hemostatic control. nih.govresearchgate.net Another study using a rat model of hepatic traumatic hemorrhage found that a novel hemostatic powder containing TXA-loaded porous starch effectively reduced blood loss. researchgate.net

Animal models of specific bleeding disorders have also been utilized. In factor VIII knockout mice, a model for severe hemophilia A, prophylaxis with a combination of recombinant factor VIII and TXA significantly decreased joint bleeding after trauma compared to factor VIII alone. nih.gov In dogs with hemophilia A, lipid nanoparticles carrying siRNA targeting plasminogen were found to be as effective as TXA in stabilizing clots. liposomes.ca

It is worth noting that some studies have investigated the effects of TXA on fracture healing in animal models. In a rat model of femoral fracture, a single dose of either topical or intravenous TXA was found to have no negative effect on the healing process. scielo.br

Table 3: Summary of Hemostatic Efficacy Studies of Tranexamic Acid in Animal Models This table summarizes key findings from in vivo animal studies on the hemostatic efficacy of Tranexamic Acid.

Animal Model Injury/Condition Key Findings Reference(s)
Rat Controlled hemorrhagic shock Intravenous TXA prolonged survival. nih.gov
Rat Polytrauma and hemorrhage Pre-trauma TXA delayed coagulopathy and reduced fibrinolysis. plos.org
Rat Liver injury Local application of TXA improved hemostatic control and tissue healing. nih.govresearchgate.net
Rat Hepatic traumatic hemorrhage TXA-loaded porous starch powder reduced blood loss. researchgate.net
Mouse (Factor VIII knockout) Hemophilia A (trauma-induced joint bleeding) Prophylaxis with TXA and factor VIII significantly decreased joint bleeding. nih.gov
Dog (Hemophilia A) Hemophilia A siRNA targeting plasminogen was as effective as TXA in clot stabilization. liposomes.ca
Rat Femoral fracture A single dose of TXA (topical or IV) had no negative effect on fracture healing. scielo.br

Fibrinolysis Inhibition in Animal Models

In vivo animal models have been instrumental in confirming the antifibrinolytic effects of tranexamic acid observed in vitro and in understanding its pharmacodynamics in a physiological setting. These studies corroborate that TXA effectively inhibits fibrinolysis by blocking the lysine-binding sites on plasminogen. ijrcog.orgplos.org

In a rat model of polytrauma and hemorrhage, the administration of TXA prior to the traumatic event significantly inhibited the fibrinolytic process in the injured tissue. plos.org This was evidenced by significantly lower levels of D-dimer in the plasma and a reduced plasmin(ogen)-fibrin(ogen) ratio in sections of the traumatized liver tissue compared to control groups. plos.org These findings provide mechanistic evidence for the antifibrinolytic effect of TXA at the site of injury. plos.org

Studies in dogs have also demonstrated the fibrinolysis-inhibiting properties of TXA. In dogs with hemophilia A, TXA was shown to be effective at stabilizing clots. liposomes.ca Research comparing the effects of TXA in canine and human plasma found that higher concentrations of TXA were needed to inhibit in vitro induced hyperfibrinolysis in dogs. researchgate.net This suggests potential species-specific differences in the fibrinolytic system. researchgate.net

The anti-inflammatory effects of TXA, potentially linked to its inhibition of plasmin, have also been explored in animal models. In a rodent model of controlled hemorrhagic shock, TXA treatment was associated with a significant decrease in serum levels of the inflammatory cytokines IL-1β and IL-10. plos.org Furthermore, in a porcine model of endoscopic submucosal dissection, the addition of TXA to the submucosal injectate was associated with less inflammation and necrosis and significantly more granulation tissue formation, suggesting a positive effect on the healing process. frontiersin.org

Studies on Inflammatory Biomarkers in Animal Models

Preclinical research in various animal models suggests that tranexamic acid possesses immunomodulatory properties beyond its well-established antifibrinolytic effects. These studies have consistently shown that tranexamic acid can alter the levels of key inflammatory biomarkers, although the specific effects can vary depending on the model and context of the injury.

In rodent models of trauma and hemorrhagic shock, tranexamic acid administration has been linked to a significant reduction in pro-inflammatory cytokines. ghsupplychain.orgnih.gov For instance, in a study using a trauma-hemorrhagic shock rat model, intravenous tranexamic acid suppressed the over-generation of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both serum and bronchoalveolar lavage fluid. nih.gov This was accompanied by a reduction in the enzymatic activity of myeloperoxidase (MPO) in lung tissues, indicating decreased neutrophil infiltration. nih.gov Another study on Sprague Dawley rats subjected to controlled hemorrhagic shock found that tranexamic acid treatment was associated with a significant decrease in serum Interleukin-1 beta (IL-1β) at 6 and 24 hours post-shock. ghsupplychain.orgresearchgate.net Interestingly, this study also noted a decrease in the anti-inflammatory cytokine Interleukin-10 (IL-10) at 24 hours. ghsupplychain.orgresearchgate.net

The anti-inflammatory action of tranexamic acid is believed to be partly mediated by its inhibition of plasmin. Plasmin can amplify the inflammatory cascade, and by inhibiting its formation, tranexamic acid may mitigate this response. ghsupplychain.orgplos.org Research in rat models of trauma-hemorrhagic shock-induced acute lung injury has shown that tranexamic acid deactivates the poly ADP-ribose polymerase-1 (PARP1)/nuclear factor κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov

In models of neurological and skin inflammation, similar anti-inflammatory effects are observed. In aging mice, tranexamic acid administration decreased brain concentrations of the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10. dovepress.com In a mouse model of psoriasis, topical application of tranexamic acid reduced the expression of psoriasis biomarkers like NLRP3 and IL-1β.

However, not all animal studies have demonstrated a clear anti-inflammatory effect. In a murine model combining traumatic brain injury (TBI) and hemorrhage, tranexamic acid did not significantly alter serum or cerebral cytokine levels compared to saline.

The table below summarizes the findings from various animal studies on the effect of tranexamic acid on inflammatory biomarkers.

Animal ModelBiomarkerEffect of Tranexamic AcidReference
Rat (Hemorrhagic Shock)IL-1βDecrease ghsupplychain.orgresearchgate.net
Rat (Hemorrhagic Shock)IL-10Decrease ghsupplychain.orgresearchgate.net
Rat (Trauma/Hemorrhagic Shock)IL-6Decrease nih.gov
Rat (Trauma/Hemorrhagic Shock)TNF-αDecrease nih.gov
Rat (Trauma/Hemorrhagic Shock)Myeloperoxidase (MPO)Decrease nih.gov
Aging Mouse (Brain)IL-1β, TNF-αDecrease dovepress.com
Aging Mouse (Brain)IL-10, TGF-βIncrease dovepress.com
Mouse (Psoriasis Model)NLRP3, IL-1βDecrease
Mouse (TBI & Hemorrhage)Serum & Cerebral CytokinesNo significant change

Neurological Effects in Animal Models

Preclinical studies in animal models have explored the neurological effects of tranexamic acid, revealing a complex profile that includes potential neuroprotection as well as risks.

In a long-term study on aging ICR mice, oral administration of tranexamic acid was found to ameliorate the age-related decline in memory and learning abilities. dovepress.com This cognitive improvement was associated with several changes in the brain environment. The treatment decreased the expression of plasmin and amyloid-β. dovepress.com Furthermore, it modulated neuroinflammation by reducing the number of pro-inflammatory M1-type brain macrophages and increasing the number of anti-inflammatory M2 macrophages. dovepress.com

In the context of acute brain injury, animal models have yielded more varied results. Some studies suggest a neuroprotective role. For example, in mouse models of TBI, tranexamic acid has been shown to reduce neuroinflammation. researchgate.net However, other research has found that while it may have immunomodulatory effects, it does not consistently improve neurological outcomes or reduce biomarkers of cerebral injury like neuron-specific enolase. In a murine model of cerebral amyloid angiopathy, long-term treatment with tranexamic acid did not alter brain amyloid-beta (Aβ) levels or affect neurologic behavior, suggesting it may be safe in this context but not actively neuroprotective. researchgate.netnih.gov

A significant concern highlighted by preclinical research is the potential for tranexamic acid to induce seizures. orserlab.com This epileptogenic activity has been observed in animals, particularly with intrathecal use or at high concentrations. pfizer.comwfsahq.org Mechanistic studies in animal models suggest that tranexamic acid can cause neuronal hyperexcitability by acting as a competitive antagonist at inhibitory glycine (B1666218) receptors and by inhibiting GABA-A receptors. nih.govfrontiersin.org This effect appears to be dose-dependent, and studies in mouse cortical slices have shown that the hyperexcitability can be reversed by general anesthetics like isoflurane (B1672236) and propofol. nih.gov

Organ-Specific Effects in Animal Models

Preclinical investigations have revealed that tranexamic acid can exert distinct and sometimes contradictory effects on various organs.

Lungs and Liver: In rat models of hemorrhagic shock, tranexamic acid has demonstrated protective effects on the lungs, leading to mild decreases in perivascular pulmonary edema and reduced neutrophil aggregation in pulmonary tissue. ghsupplychain.orgplos.org Studies on liver injury have also shown beneficial outcomes. In a mouse model of chronic bile duct injury, tranexamic acid reduced liver injury, inflammation, and fibrosis. nih.gov Another study in a rat model of partial hepatectomy found that tranexamic acid was effective in promoting liver regeneration, particularly over a longer observation period. scielo.br Local application of tranexamic acid in a rat liver injury model also appeared to offer better hemostatic control and was associated with higher survival rates compared to packing alone. nih.govresearchgate.net

Heart: The effects on the myocardium appear to be more complex. A study in rats with hemorrhagic shock reported that while tranexamic acid had some anti-inflammatory benefits, it also caused increased myocardial lymphocytic infiltration with necrosis and degeneration. ghsupplychain.orgplos.org This suggests a potential for cardiotoxicity, possibly related to its pro-thrombotic mechanism. ghsupplychain.orgplos.org

Kidney and Spleen: Tranexamic acid is substantially excreted by the kidneys, and preclinical studies show it accumulates in this organ. researchgate.netnih.gov While one study noted only a transient decrease in Blood Urea Nitrogen (BUN) with no other significant histologic changes in the kidneys of rats after hemorrhagic shock, the high accumulation highlights a potential for toxicity in cases of renal impairment. plos.orgresearchgate.netnih.gov In murine models of TBI, tranexamic acid administration altered splenic leukocyte populations, suggesting an effect on the systemic immune status post-trauma. plos.org

Retina: A notable organ-specific toxicity identified in nonclinical studies is retinal toxicity. This has been observed in cats, dogs, and rats following oral or intravenous administration at high doses. baxterpi.commedsafe.govt.nz The toxicity is characterized by retinal atrophy and appears to be dose-related. pfizermedicalinformation.commedsafe.govt.nz At lower doses, some of these changes appeared to be reversible. medsafe.govt.nz

Translational Research Initiatives and Challenges

Translating the findings from preclinical research on tranexamic acid into clinical practice presents a significant set of initiatives and challenges. While animal models provide a crucial foundation for understanding its mechanisms, bridging the gap to human application is not always straightforward.

A primary challenge lies in the often mixed or conflicting results between preclinical models and human trials. For instance, while many animal studies show a potent anti-inflammatory effect, this benefit is not always clearly replicated or clinically significant in human studies, such as in TBI where improved neurological outcomes are not consistently seen despite promising preclinical data. binasss.sa.cr The discrepancy highlights the difficulty in modeling complex human conditions like traumatic injury and the subsequent systemic inflammatory response in animals.

Another major challenge is determining the optimal dosing and timing of administration. Animal studies often use different dosing regimens than what is feasible or safe in humans. plos.orgplos.org The observation of dose-dependent toxicity in animal models, such as retinal damage and seizures, underscores the critical need to balance efficacy with safety. nih.govmedsafe.govt.nz The pro-convulsant effects seen in animal brains, for example, have led to contraindications for intrathecal use in humans and caution with high doses, especially in cardiac surgery. wfsahq.org

Furthermore, the dual nature of tranexamic acid's effects—being both anti-inflammatory and potentially pro-thrombotic—poses a translational hurdle. In a rat hemorrhagic shock model, tranexamic acid improved some inflammatory markers and reduced pulmonary edema but also increased myocardial necrosis, an adverse effect potentially linked to its hemostatic action. ghsupplychain.orgplos.org This duality makes it challenging to predict the net effect in a heterogeneous patient population.

Despite these challenges, there have been major translational successes. The CRASH-2 and WOMAN trials are landmark examples where the life-saving potential of tranexamic acid in severe trauma and postpartum hemorrhage, respectively, was definitively shown. betterhealthforall.org These successes were driven by large-scale, pragmatic clinical trials that addressed clear clinical needs. A key initiative moving forward is the effective implementation of these proven findings, especially in low and middle-income countries where the impact could be greatest. betterhealthforall.org

Current translational research continues to explore new indications and refine existing ones. However, challenges remain, including a lack of personnel experienced with specific research protocols and incomplete data collection in clinical settings, which can decrease statistical power and the reliability of findings. nih.gov Overcoming these hurdles requires robust clinical trial design, a deeper understanding of the compound's multifaceted biological effects, and a cautious approach to extrapolating findings from animal models to human patients. bmj.com

V. Clinical Efficacy and Comparative Effectiveness Research of Tranexamic Acid

Research Methodologies in Clinical Trials

The evaluation of tranexamic acid's effectiveness is built upon a foundation of several key research methodologies, each with its own strengths and limitations.

Randomized controlled trials (RCTs) represent the gold standard for establishing the efficacy of a medical intervention. In these studies, participants are randomly assigned to receive either tranexamic acid or a placebo, allowing for a direct comparison of outcomes.

Numerous RCTs have demonstrated the value of tranexamic acid in reducing blood loss across a spectrum of medical and surgical disciplines. For instance, in orthopedic surgery, particularly total hip and knee arthroplasty, RCTs have consistently shown that tranexamic acid significantly reduces blood loss and the need for allogeneic blood transfusions. frontiersin.orgnih.gov Similarly, in the field of obstetrics, RCTs have been pivotal in understanding the role of tranexamic acid in managing postpartum hemorrhage. The landmark CRASH-2 trial, a large-scale RCT involving over 20,000 trauma patients, found that the administration of tranexamic acid within three hours of injury significantly reduced all-cause mortality and death due to bleeding. rebelem.comcoreem.netnih.gov This trial was instrumental in establishing tranexamic acid as a standard of care in trauma management. coreem.netfrontiersin.org Another significant RCT, the WOMAN trial, which included over 20,000 women with postpartum hemorrhage, demonstrated a reduction in death due to bleeding, particularly when the treatment was administered early. rebelem.com

In gynecological surgery, a double-blinded RCT involving women undergoing hysterectomy found that tranexamic acid reduced both intraoperative blood loss and the risk of reoperation. nih.gov Furthermore, RCTs in cardiac surgery have provided strong evidence for its use, showing a reduction in bleeding and the need for blood products. nih.gov The TICH-2 trial, an RCT of over 2,300 patients with non-traumatic intracranial hemorrhage, however, did not find a significant difference in functional outcomes at three months, despite a reduction in hematoma size. nih.gov

Systematic reviews and meta-analyses synthesize the results of multiple individual studies, providing a higher level of evidence. These reviews have consistently supported the efficacy of tranexamic acid in various clinical settings.

A meta-analysis of RCTs in total hip replacement identified a significant reduction in intra-operative, post-operative, and total blood loss with the use of tranexamic acid. oup.com This analysis also confirmed a decreased proportion of patients requiring allogeneic blood transfusion. oup.com Similarly, a systematic review and meta-analysis of studies in orthopedic trauma surgery concluded that tranexamic acid effectively reduces blood transfusion rates and total blood loss. binasss.sa.cr

In the context of traumatic injury, a systematic review and bias-adjusted meta-analysis of seven RCTs indicated an 11% decrease in the risk of death at one month with tranexamic acid use. jvsgbi.com Another meta-analysis focusing on patients with traumatic injury, which included both RCTs and observational studies, also found that tranexamic acid administration was associated with a significant decrease in 1-month mortality. rebelem.com For postpartum hemorrhage, a systematic review and individual patient data meta-analysis of five trials, encompassing over 54,000 women, found that tranexamic acid reduced the incidence of life-threatening bleeding. coreem.net

Observational studies, including retrospective and prospective cohort studies, provide insights into the effectiveness of tranexamic acid in routine clinical practice. A single-center retrospective observational study on patients undergoing total knee and hip replacement found that the group receiving intravenous tranexamic acid had a significantly lower need for allogeneic blood transfusion compared to the non-tranexamic acid group. openmedicalpublishing.org Another retrospective observational study in patients undergoing surgery for multilevel thoracic spinal stenosis demonstrated that preoperative intravenous tranexamic acid effectively controlled intraoperative bleeding. nih.gov

Real-world evidence (RWE) is derived from the analysis of real-world data, such as electronic health records and large clinical trial databases, and provides a broad perspective on a drug's effectiveness and utilization in everyday clinical settings. The CRASH-2 trial, due to its pragmatic design across 274 hospitals in 40 countries, is considered a significant source of real-world evidence for the effectiveness of tranexamic acid in trauma. coreem.nete-jcpp.org

Analysis of real-world data from the Cerner Real-World Database™, which included over 1.2 million pregnancies in the United States, revealed a rapid increase in the use of tranexamic acid for postpartum hemorrhage after 2017, suggesting a shift in clinical practice patterns. nih.gov Another real-world evidence study, analyzing the FDA Adverse Event Reporting System (FAERS) database, provided insights into the safety profile of tranexamic acid by identifying reported adverse events across various clinical uses. frontiersin.org These RWE studies complement the findings from controlled trials by demonstrating how tranexamic acid is being used and its effects in a broader, more diverse patient population.

Observational Studies and Registries

Comparative Effectiveness Research

Comparative effectiveness research directly compares different treatment options to determine which is most effective for a particular condition. A key area of this research for tranexamic acid has been the comparison of different administration routes.

The choice between intravenous (IV) and topical administration of tranexamic acid has been a subject of considerable research, particularly in orthopedic surgery.

A systematic review and meta-analysis of ten randomized trials comparing intravenous and topical tranexamic acid in primary total hip arthroplasty found no statistically significant difference in total blood loss or transfusion rates between the two routes. mdpi.com However, the intravenous group showed a significant reduction in intraoperative blood loss, hidden blood loss, and maximum hemoglobin drop. mdpi.com In total knee arthroplasty, a prospective randomized study comparing the two routes found no significant differences in the primary outcome of perioperative change in hemoglobin level, nor in total drain output or transfusion rates, concluding that topical tranexamic acid has similar efficacy to intravenous administration. clinicaltrials.gov

The rationale for exploring topical administration is to achieve a high local concentration of the drug at the bleeding site while minimizing systemic absorption, which could theoretically reduce the risk of systemic side effects. medicaljournals.se While some studies suggest comparable hemostatic effects between the two routes, others point to subtle differences in specific outcomes. nih.gov

Data Tables

Table 1: Selected Randomized Controlled Trial Findings for Tranexamic Acid

Trial/StudyClinical AreaKey FindingCitation
CRASH-2TraumaReduced all-cause mortality and death due to bleeding when given within 3 hours of injury. rebelem.comcoreem.netnih.gov
WOMANPostpartum HemorrhageReduced death due to bleeding, especially with early administration. rebelem.com
TICH-2Intracranial HemorrhageReduced hematoma size but no significant improvement in functional outcomes. nih.gov
Prospective Randomized StudyTotal Knee ArthroplastyTopical tranexamic acid has similar efficacy to intravenous administration in reducing blood loss. clinicaltrials.gov
Double-Blinded RCTGynecological SurgeryReduced intraoperative blood loss and risk of reoperation in hysterectomy. nih.gov

Table 2: Comparative Effectiveness of Intravenous vs. Topical Tranexamic Acid in Total Hip Arthroplasty (Meta-Analysis Data)

OutcomeResultConclusionCitation
Total Blood Loss No significant differenceBoth routes are comparable in reducing overall blood loss. mdpi.com
Transfusion Rate No significant differenceSimilar efficacy in reducing the need for blood transfusions. mdpi.com
Intraoperative Blood Loss Significantly lower in the intravenous groupIntravenous administration may be more effective at controlling bleeding during surgery. mdpi.com
Hidden Blood Loss Significantly lower in the intravenous groupIntravenous route showed a greater reduction in unmeasured blood loss. mdpi.com
Maximum Hemoglobin Drop Significantly lower in the intravenous groupIntravenous administration led to less of a decrease in postoperative hemoglobin levels. mdpi.com

High-Dose versus Low-Dose Regimens

The optimal dosing of tranexamic acid (TXA) is a subject of ongoing research, with studies comparing high-dose and low-dose regimens across various surgical disciplines to balance maximum efficacy with patient safety.

In adolescent idiopathic scoliosis (AIS) surgery, high-dose TXA appears more effective in reducing blood loss than low-dose regimens. surgicalneurologyint.comnih.gov A systematic review and meta-analysis encompassing 531 patients found that high-dose TXA was associated with a greater reduction in blood loss compared to low-dose TXA. surgicalneurologyint.comnih.gov However, the analysis did not find significant differences in the volume of blood products transfused or in the postoperative decrease in hemoglobin levels between the two groups. surgicalneurologyint.com It is important to note that the definitions of "high-dose" and "low-dose" vary considerably across studies. surgicalneurologyint.com For example, one study defined a high dose as a 50 mg/kg loading dose followed by a 5 mg/kg/h maintenance infusion, compared to a low dose of 10 mg/kg loading and 1 mg/kg/h maintenance. surgicalneurologyint.com Another retrospective analysis in scoliosis correction surgery reported that a high-dose regimen (50 mg/Kg bolus followed by 15 mg/Kg/hour) was significantly more effective than a low-dose regimen (10 mg/Kg bolus followed by 1 mg/Kg/hour) in reducing both intraoperative blood loss and transfusion requirements. jebmh.com

In the context of cardiac surgery with cardiopulmonary bypass (CPB), the evidence also suggests a benefit for higher doses. The OPTIMAL trial, a multicenter, double-blind study, compared a high-dose regimen (30 mg/kg bolus, 16 mg/kg/h maintenance, and 2 mg/kg pump prime) with a low-dose regimen (10 mg/kg bolus, 2 mg/kg/h maintenance, and 1 mg/kg pump prime). transfusionnews.com The trial, involving 3,079 patients, found that the high-dose group had a statistically significant lower rate of red blood cell (RBC) transfusion (21.8%) compared to the low-dose group (26.0%). transfusionnews.comacc.org A meta-analysis of 17 studies with over 93,000 participants further supported these findings, showing that high-dose TXA significantly reduced total blood loss, 24-hour blood loss, and the need for fresh frozen plasma (FFP) transfusions. researchgate.net

While some studies suggest high-dose TXA is more effective, other research indicates that low-dose regimens may be as effective in certain situations. One study concluded that low-dose TXA is as effective as higher doses for preventing postoperative bleeding in cardiac surgery. researchgate.net The variation in findings across studies highlights the need for further high-quality clinical trials to establish optimal, context-specific dosing regimens that maximize efficacy. nih.gov

Comparative Efficacy of High-Dose vs. Low-Dose Tranexamic Acid Regimens
Clinical ContextKey FindingsReference Study/AnalysisCitation
Adolescent Idiopathic Scoliosis (AIS) SurgeryHigh-dose TXA showed less overall blood loss compared to low-dose TXA. No significant difference in blood product volume or hemoglobin decrease was observed.Systematic Review & Meta-Analysis (2024) surgicalneurologyint.comnih.gov
Adolescent Scoliosis CorrectionHigh-dose group (50 mg/Kg bolus + 15 mg/Kg/hr) had significantly less intra-operative blood loss (491.67 ml) compared to the low-dose group (1018.33 ml).Retrospective Data Analysis (2020) jebmh.com
Cardiac Surgery with CPBHigh-dose group required RBC transfusions in 21.8% of patients vs. 26.0% in the low-dose group, a modest but significant reduction.OPTIMAL Randomized Trial (2022) transfusionnews.comacc.org
Cardiac SurgeryHigh-dose TXA was associated with significant reductions in total blood loss, 24-hour blood loss, and the need for FFP transfusions.Meta-Analysis (2023) researchgate.net

Tranexamic Acid Alone versus Combination Therapies

The efficacy of tranexamic acid can be enhanced in certain clinical scenarios when used in combination with other therapeutic agents or modalities.

In dermatology, particularly for the treatment of melasma, combination therapy often yields superior results compared to monotherapy. Studies have shown that adding oral TXA to a fluocinolone-based triple combination cream (TCC) leads to better short-term outcomes than using the TCC alone. Similarly, a combination of oral TXA and topical 4% hydroquinone (B1673460) was found to be more effective for epidermal melasma than hydroquinone monotherapy. pjmhsonline.com In one study, 77.5% of patients in the combination group showed effective results compared to 52.5% in the hydroquinone-only group. pjmhsonline.com The efficacy of TXA in melasma treatment is also enhanced when combined with procedural interventions. Combining topical TXA with fractional CO2 laser or microneedling has been shown to produce significantly better improvement in melasma than topical TXA used alone. dpcj.org

In surgical settings, combining TXA with other hemostatic agents has been explored. A prospective randomized study comparing TXA with the topical hemostatic agent Floseal® in total knee arthroplasty (TKA) found that both were superior to a control group in reducing blood loss and hemoglobin drop, with no significant difference between the two interventions. elsevier.es The authors suggested that combining these agents could be beneficial due to their different mechanisms of action. elsevier.es Another study comparing hemocoagulase and TXA for reducing blood loss in intertrochanteric fracture surgery concluded that both were effective, with hemocoagulase showing a superior effect. actaorthopaedica.be Research has also investigated combining TXA with materials like gelatin to improve control of internal bleeding. researchgate.net

Efficacy of Tranexamic Acid Monotherapy vs. Combination Therapy
Clinical ConditionCombination TherapyComparative FindingCitation
Epidermal MelasmaOral TXA + Topical 4% HydroquinoneCombination therapy was effective in 77.5% of patients, versus 52.5% for hydroquinone alone. pjmhsonline.com
MelasmaOral TXA + Fluocinolone-based Triple CreamCombination treatment showed better short-term results than the cream alone.
MelasmaTopical TXA + Fractional CO2 Laser or MicroneedlingCombination therapies yielded significantly better improvement than topical TXA monotherapy. dpcj.org
Total Knee ArthroplastyTXA vs. Floseal® (hemostatic agent)Both interventions were superior to control in reducing bleeding, with no significant difference between them. A combined approach may offer potentiation. elsevier.es
Intertrochanteric FractureTXA vs. HemocoagulaseBoth agents significantly decreased perioperative blood loss compared to control, with hemocoagulase showing a superior effect. actaorthopaedica.be

Different Administration Routes in Specific Clinical Contexts

The route of tranexamic acid administration—intravenous (IV), oral, topical, or a combination—is a critical factor influencing its effectiveness, with research showing comparable or superior outcomes for less invasive routes in certain procedures.

In orthopedic surgery, particularly total joint arthroplasty (TJA), extensive research has compared different administration routes. Multiple meta-analyses have concluded that oral TXA has a similar efficacy to IV TXA in reducing total blood loss, hemoglobin drop, and transfusion requirements in total hip arthroplasty (THA) and total knee arthroplasty (TKA). nih.govclinicaltrials.govbmj.combecarispublishing.comresearchgate.net Given its lower cost and simpler administration, the oral route is considered a viable and often preferable option in TJA. nih.gov

Comparisons between IV and topical (intra-articular) administration have yielded mixed results. Some studies and meta-analyses found no significant difference between the two routes in terms of total blood loss, transfusion rates, or hemoglobin drop. nih.govbmj.comviamedica.pl However, other research suggests topical application may be more effective. One study in bilateral TKA found topical TXA was better than IV TXA at reducing blood loss and improving clinical outcomes. nih.gov

Combination routes, such as IV plus topical/intra-articular, appear to be the most effective strategy for minimizing blood loss in TJA. bmj.com A network meta-analysis found that the combination of oral and intra-articular (IA) TXA was significantly more effective at reducing estimated blood loss and perioperative transfusion rates than oral, IV, or IA routes alone. nih.gov Another meta-analysis concluded that a combined IV and topical regimen was more effective in controlling bleeding and reducing transfusion rates than a single-route administration, without an increased risk of venous thromboembolism (VTE). bmj.combmj.com

In cardiac surgery, the comparison of administration routes has also been a focus of investigation. Contrary to findings in orthopedics, a large randomized controlled trial (the DEPOSITION trial) found that topical administration of TXA in patients undergoing cardiac surgery led to an 8.3% absolute increase in red blood cell transfusions compared to IV administration, without a reduction in seizure incidence. ahajournals.org This suggests that IV administration remains the more effective route in this specific high-risk context. ahajournals.org

Comparative Efficacy of Tranexamic Acid by Administration Route
Clinical ContextComparisonKey Efficacy FindingsCitation
Total Hip & Knee Arthroplasty (TJA)Oral vs. Intravenous (IV)No significant differences in total blood loss, hemoglobin drop, or transfusion rate. Oral route is a cost-effective alternative. nih.govresearchgate.netnih.gov
Total Knee Arthroplasty (TKA)Intravenous (IV) vs. TopicalNo significant difference found in total blood loss or transfusion need in several meta-analyses. nih.govbmj.comviamedica.pl
Total Joint Arthroplasty (TJA)Combined (IV + Topical) vs. Single RouteCombined route was more effective in reducing total blood loss, hemoglobin decline, and transfusion rates. bmj.combmj.com
Total Joint Arthroplasty (TJA)Combined (Oral + Intra-articular) vs. Single RoutesCombined oral and IA administration significantly reduced estimated blood loss and transfusion rates more effectively than oral, IV, or IA alone. nih.gov
Cardiac SurgeryTopical vs. Intravenous (IV)Topical TXA resulted in an 8.3% absolute increase in transfusion compared with IV TXA, indicating IV is the more effective route. ahajournals.org

Efficacy Biomarkers and Monitoring in Clinical Settings

Monitoring the clinical efficacy of tranexamic acid often involves assessing global clinical outcomes, such as blood loss and transfusion requirements, as well as specific laboratory biomarkers that reflect the state of the fibrinolytic system.

There are no universally standardized laboratory tests to routinely monitor TXA's antifibrinolytic effect in real-time clinical practice. pfizer.commedsafe.govt.nz However, several biomarkers can provide indirect evidence of its mechanism of action and efficacy. These include markers of fibrinolysis and inflammation.

Fibrinolysis Markers: D-dimer, a fibrin (B1330869) degradation product, is often measured. TXA's inhibition of plasmin should theoretically lead to lower D-dimer levels. Studies have used D-dimer levels, along with plasminogen activator inhibitor-1 (PAI-1) and thrombin-antithrombin (TAT) complex levels, to evaluate the safety and thrombogenic potential of different TXA administration strategies in TKA. bmj.com

Inflammatory Markers: Tranexamic acid has demonstrated anti-inflammatory effects, particularly in orthopedic surgery. This is evidenced by decreased postoperative levels of C-reactive protein (CRP) and interleukin-6 (IL-6) in patients receiving TXA compared to those who did not or who received lower doses. thieme-connect.com In cardiac surgery, TXA has also been shown to reduce several biochemical markers of inflammatory response, including IL-6 and fibrin separation products. termedia.pl

Dermatological Markers: In the treatment of melasma, efficacy is monitored through clinical scoring systems like the Melasma Area and Severity Index (MASI). atenaeditora.com.brnih.gov Immunohistochemical studies of skin biopsies provide more direct biomarkers, showing that topical TXA can decrease epidermal melanin (B1238610) content and downregulate the expression of vascular endothelial growth factor (VEGF) and endothelin-1 (B181129) (ET-1), which are paracrine factors involved in melanogenesis. nih.gov

For certain high-risk populations, such as patients with renal impairment or those undergoing complex cardiac surgery, therapeutic drug monitoring (TDM) of TXA plasma concentrations has been explored. researchgate.net Methods using automated solid-phase microextraction combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for high-throughput analysis of TXA levels in plasma and urine. researchgate.netnih.gov Such monitoring has revealed significant inter-patient variability in TXA concentrations, confirming the potential need for personalized dosing regimens to maintain therapeutic levels (e.g., >10-20 µg/mL) while avoiding excessive accumulation. nih.govnih.gov

Vi. Research on Adverse Effects and Safety Profile of Tranexamic Acid

Neurological Adverse Events Research

Studies have identified a link between tranexamic acid administration and the occurrence of postoperative seizures, a serious complication that can lead to adverse neurological outcomes, prolonged hospital stays, and increased mortality.

Research into the proconvulsant effects of tranexamic acid has revealed that it can directly induce hyperexcitability in the central nervous system (CNS). The underlying mechanism is believed to involve the antagonism of inhibitory neurotransmitter receptors. Tranexamic acid is a competitive antagonist of both gamma-aminobutyric acid (GABA) type A (GABAA) and glycine (B1666218) receptors. By blocking these receptors, particularly glycine receptors for which it is a structural analogue, tranexamic acid reduces inhibitory signals in the brain, leading to increased neuronal excitability and the potential for seizures.

Several risk factors for tranexamic acid-associated seizures have been identified through clinical research. These include:

High Doses: The risk of seizures appears to be dose-dependent, with higher doses increasing the likelihood of this adverse event. A meta-regression analysis showed an increased risk of seizures with an increased dose of tranexamic acid.

Cardiac Surgery: Patients undergoing cardiac surgery, especially open-chamber procedures, are at a higher risk. This increased vulnerability may be due to the high doses of tranexamic acid used and potential disruption of the blood-brain barrier during such surgeries.

Pre-existing Conditions: A history of seizure disorders, renal impairment, preoperative cardiac arrest, and other neurological diseases can predispose patients to tranexamic acid-induced seizures.

Surgical Factors: Prolonged cardiopulmonary bypass time and redo cardiac surgery have also been associated with an increased risk.

The neurotoxicity of tranexamic acid is linked to its ability to cross the blood-brain barrier and directly affect the central nervous system. Studies have shown that tranexamic acid concentrations in the cerebrospinal fluid (CSF) can reach levels sufficient to cause neuronal hyperexcitability. The decline of tranexamic acid levels in the brain is slower than in the blood, which could lead to persistently high concentrations in the CNS and contribute to the risk of seizures in the early postoperative period.

Direct application of tranexamic acid to the cerebral cortex or injection into the cisterna magna in animal models has been shown to cause generalized seizures. In humans, inadvertent injection of tranexamic acid into the subarachnoid space has resulted in severe CNS toxicity. Research using rat cerebral cortex membranes demonstrated that tranexamic acid binds to GABAA receptors and blocks their function. While tranexamic acid is a competitive antagonist of GABAA receptors, it inhibits these receptors at concentrations higher than those typically found in the CSF of patients. This suggests that glycine receptors, which are more sensitive to tranexamic acid, may be the primary target for its proconvulsant effects.

Seizure Mechanisms and Risk Factors

Thromboembolic Event Research

Given its mechanism of action in stabilizing blood clots, the potential for an increased risk of thromboembolic events with tranexamic acid use is a significant safety concern.

Research on the incidence of thromboembolic events associated with tranexamic acid has yielded mixed results. A large meta-analysis of 216 trials including over 125,000 patients found no association between intravenous tranexamic acid and the risk of total thromboembolic events, venous thrombosis, pulmonary embolism, myocardial infarction, or stroke. This held true even in patients with a history of thromboembolism. Another systematic review and meta-analysis of non-surgical patients also found that tranexamic acid did not increase the risk of venous or arterial thrombosis.

However, some studies have suggested a potential increased risk in specific patient populations. A retrospective study of trauma patients found that tranexamic acid was associated with a more than threefold increase in the odds of venous thromboembolism (VTE). Another study on high-risk patients undergoing multilevel thoracolumbar fusions also reported an increased incidence of deep vein thrombosis (DVT) and pulmonary embolism (PE) in the tranexamic acid cohort. A study on patients with upper gastrointestinal bleeding also identified a correlation between tranexamic acid use and the occurrence of both venous and arterial thromboembolic events.

Risk factors that may contribute to thromboembolic complications when using tranexamic acid include:

High Body Mass Index (BMI): Identified as a significant risk factor for postoperative symptomatic VTE in patients treated with tranexamic acid.

Simultaneous Bilateral Total Knee Arthroplasty (TKA): This surgical procedure was found to be a significant risk factor for VTE in patients receiving tranexamic acid.

Low Fibrinogen: A low preoperative fibrinogen level was also identified as a risk factor for VTE.

Study TypePatient PopulationFinding on Thromboembolic Event Risk
Meta-analysis (216 trials, 125,550 patients)All ages, all medical disciplinesNo association with increased risk of total thromboembolic events.
Systematic Review & Meta-analysis (22 studies, 49,538 patients)Non-surgical patientsNo increased risk of venous or arterial thrombosis.
Retrospective StudyTrauma patientsMore than threefold increase in the odds of VTE.
Retrospective Cohort StudyHigh-risk multilevel thoracolumbar fusionsIncreased odds of developing a postoperative DVT/PE.
Retrospective Cohort StudyUpper gastrointestinal bleedingCorrelation with both venous and arterial thromboembolic events.
This table summarizes findings from various studies on the risk of thromboembolic events with tranexamic acid use.

The primary mechanism of action of tranexamic acid is the inhibition of fibrinolysis. It is a synthetic derivative of the amino acid lysine (B10760008) and works by competitively and reversibly binding to lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, the enzyme responsible for breaking down fibrin (B1330869) clots. By inhibiting fibrinolysis, tranexamic acid stabilizes existing clots and prevents their premature degradation. While this is beneficial in controlling bleeding, it can theoretically increase the risk of thrombosis by shifting the hemostatic balance towards a pro-thrombotic state. This interference with the natural clot breakdown process could lead to the formation or propagation of unwanted blood clots, resulting in thromboembolic complications such as deep vein thrombosis or pulmonary embolism.

Incidence and Risk Factors

Hypersensitivity Reactions Research

Research indicates that hypersensitivity reactions to tranexamic acid can occur, although they are considered rare. These reactions can present with a wide spectrum of clinical manifestations. Case reports have documented instances of anaphylaxis following both intravenous and nebulized administration of tranexamic acid.

A review of 15 cases of tranexamic acid-induced anaphylaxis found that the most common symptoms were hypotension, hypoxia, and rash. In some cases, an intradermal test yielded a positive result, confirming tranexamic acid as the causative agent. Although the risk of severe allergic reactions to tranexamic acid is lower than that associated with other drugs, these cases highlight the importance of recognizing the potential for such adverse events. If a hypersensitivity reaction is suspected, the drug should be discontinued (B1498344) immediately and appropriate management initiated.

Other Systemic Adverse Effects Research

Beyond the most commonly cited risks, research has investigated a range of other systemic adverse effects associated with tranexamic acid.

Gastrointestinal Effects: Nausea, vomiting, and diarrhea are among the most frequently reported side effects of tranexamic acid. healthline.com These effects are generally considered minor and may resolve as the body acclimates to the medication. healthline.com However, in the context of treating upper gastrointestinal bleeding, one meta-analysis noted that while tranexamic acid may reduce rebleeding and mortality, it can also cause side effects like nausea, vomiting, anorexia, and diarrhea. medwave.cl Another large-scale trial (HALT-IT) on patients with severe gastrointestinal bleeding found that tranexamic acid did not improve outcomes and, in fact, increased certain side effects. nihr.ac.uk

Neurological Effects: A significant concern with tranexamic acid is the risk of seizures, particularly at high doses. researchgate.netwellcomeopenresearch.org This is thought to occur because tranexamic acid can cross the blood-brain barrier and act as a competitive antagonist at glycine and gamma-aminobutyric acid (GABA) receptors. frontiersin.orgresearchgate.net Higher concentrations in the brain are believed to increase seizure risk. frontiersin.org Research in the context of traumatic brain injury (TBI) has specifically monitored for seizures as a potential adverse event. wellcomeopenresearch.org While some studies have not found a significant increase in seizures with tranexamic acid use in TBI patients, it remains a recognized concern. binasss.sa.crnih.gov Other reported neurological side effects include dizziness, confusion, and anxiety. healthline.comdroracle.ai

Hypersensitivity Reactions: Although uncommon, hypersensitivity reactions to tranexamic acid have been reported. These can range from mild skin reactions like rashes and urticaria to severe, life-threatening anaphylactic shock. nih.gov Both IgE-mediated and cell-mediated reactions have been proposed as underlying mechanisms. nih.gov

Thromboembolic Events: As an antifibrinolytic agent, the potential for tranexamic acid to increase the risk of thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) is a primary safety concern. researchgate.net The HALT-IT trial, which studied patients with gastrointestinal bleeding, reported an increased risk of venous thromboembolic events in the group receiving tranexamic acid. nihr.ac.uk Conversely, the CRASH-2 trial, involving trauma patients, and the WOMAN trial, for post-partum hemorrhage, did not find an increase in vascular occlusive events. nih.govedu.krd This suggests the risk may vary depending on the patient population and clinical context. nihr.ac.uk

Ocular Effects: Changes in vision have been listed as a serious, albeit rare, side effect. healthline.com Retinal artery occlusion is a potential adverse event linked to the thrombotic risk of tranexamic acid, though reports are limited. frontiersin.org

A study analyzing the FDA Adverse Event Reporting System (FAERS) identified signals for adverse effects not commonly listed, such as Renal cortical necrosis and Vascular stent stenosis, which, while infrequent, showed high signal strength. frontiersin.org

Safety in Specific Patient Populations

The safety profile of tranexamic acid has been a subject of dedicated research in specific patient groups who may be more susceptible to adverse effects.

The use of tranexamic acid in pregnant women, particularly for preventing and treating postpartum hemorrhage (PPH), has been extensively studied. Tranexamic acid is known to cross the placenta. nih.gov

A large-scale randomized controlled trial (the WOMAN trial) involving over 20,000 women found that tranexamic acid reduced deaths due to bleeding by nearly a third when administered within three hours of birth, without an increase in adverse effects like thromboembolism. edu.krdnih.gov Multiple reviews and meta-analyses have concluded that tranexamic acid appears to be safe and effective for managing bleeding during pregnancy and after both vaginal and cesarean deliveries. nih.govnih.gov

While some adverse events like nausea and vomiting have been reported more frequently in women receiving tranexamic acid for PPH prevention, serious adverse events are not significantly increased. nih.gov Sporadic cases of miscarriage, preterm delivery, and low birth weight have been described, but it is often difficult to separate the effect of the drug from the underlying maternal condition that required its use. uktis.org Theoretical concerns about an increased risk of maternal thrombosis exist, and some case reports have described such events, but larger controlled studies have not confirmed this increased risk. nih.govuktis.org

OutcomeFindingSource Index
Maternal Mortality (PPH) Reduced risk of death due to bleeding when given within 3 hours. edu.krdnih.gov
Thromboembolic Events No significant increase in risk observed in large trials. edu.krdnih.gov
Common Side Effects Increased occurrence of nausea and vomiting reported in some studies. nih.gov
Fetal/Neonatal Outcomes No cases of congenital malformation or intrauterine death reported in limited early pregnancy exposure data. uktis.org

The safety of tranexamic acid in patients with renal impairment is a significant concern because the drug is primarily excreted unchanged by the kidneys. droracle.ai Impaired renal function can lead to drug accumulation, potentially increasing the risk of toxicity, including seizures. droracle.aiturkjsurg.com

A systematic review of perioperative tranexamic acid use found that a vast majority of trials (76%) explicitly excluded patients with kidney disease, leading to a lack of robust evidence in this population. researchgate.netnih.gov The definitions of kidney disease used for exclusion were often broad and inconsistent. researchgate.netnih.gov

For patients with mild to moderate renal impairment, some research suggests that typical short-term perioperative dosing is likely safe and effective. researchgate.net A meta-analysis of two large trials, which excluded patients with severe kidney disease, found that tranexamic acid did not substantially alter the risk of thrombotic events in patients with an estimated glomerular filtration rate (eGFR) below 60 mL/min/1.73m². researchgate.netnih.gov

A retrospective study on patients with end-stage renal disease (ESRD) undergoing joint arthroplasty found that tranexamic acid administration did not lead to a significant increase in complications, including changes in creatinine (B1669602) levels or thromboembolic events, compared to those who did not receive the drug. nih.gov However, the consensus remains that dose adjustment is critical for patients with renal dysfunction to avoid adverse effects. droracle.aidroracle.ai

Patient GroupKey Research FindingSource Index
General Renal Impairment Largely excluded from major clinical trials, leading to limited safety data. researchgate.netnih.gov
Mild to Moderate Impairment Evidence suggests typical perioperative doses are likely safe. researchgate.net
Severe Renal Impairment / ESRD Risk of drug accumulation and toxicity; dose reduction is recommended. Retrospective data suggests it may be used without increased complications in specific surgical settings. droracle.ainih.gov

Research has also focused on the safety of tranexamic acid in patients with pre-existing conditions that might elevate their risk of adverse events, particularly thromboembolism.

A large study using national claims data examined tranexamic acid use in high-risk patients undergoing hip and knee arthroplasty. The study defined high-risk groups as those with a history of venous thromboembolism, myocardial infarction, seizures, ischemic stroke, renal disease, or atrial fibrillation. researchgate.netnih.gov The results showed that tranexamic acid was not associated with increased odds of a composite of complications (including VTE, MI, seizures, and stroke) in any of these high-risk groups. researchgate.netnih.gov

Another retrospective review of patients with severe systemic medical disease (American Society of Anesthesiologists score III or IV) undergoing joint arthroplasty found no difference in symptomatic thromboembolic events within 30 days between those who received tranexamic acid and those who did not. nih.gov Even in a subset of these patients specifically identified as high-risk for thromboembolic events, tranexamic acid use was not associated with an increase in such events. nih.gov

A meta-analysis focusing specifically on total joint arthroplasty patients with pre-existing thromboembolic risk concluded that the use of tranexamic acid did not increase complications like deep vein thrombosis or pulmonary embolism. bioscientifica.com

Pre-existing Condition GroupKey Research FindingSource Index
History of VTE, MI, Stroke, Seizures No increased odds of composite complications observed in a large claims data study of arthroplasty patients. researchgate.netnih.gov
Atrial Fibrillation Not associated with increased complications in arthroplasty patients. researchgate.netnih.gov
Severe Systemic Disease (ASA III/IV) Not associated with an increase in symptomatic thromboembolic events in a retrospective review of arthroplasty patients. nih.gov
General Pre-existing Thromboembolic Risk A meta-analysis found no exacerbation of complications in TJA patients. bioscientifica.com

Vii. Novel Therapeutic Applications and Future Research Directions for Tranexamic Acid

Research into Dermatological Applications (e.g., Melasma, Hyperpigmentation)

A significant and promising area of new research for tranexamic acid is in the field of dermatology, particularly for the management of hyperpigmentation disorders such as melasma.

Mechanism of Action in Skin Pigmentation

The therapeutic effect of tranexamic acid in treating skin pigmentation is primarily attributed to its ability to inhibit the plasminogen/plasmin system. Ultraviolet (UV) radiation from the sun is a primary trigger for the production of melanin (B1238610), the pigment responsible for skin color. In response to UV exposure, skin cells known as keratinocytes release plasminogen activators. These activators convert plasminogen into its active form, plasmin. Plasmin is involved in a cascade of events that ultimately stimulates melanocytes to produce more melanin.

Tranexamic acid works by blocking the binding sites on plasminogen, thereby preventing its conversion to plasmin. This action interrupts the signaling pathway that leads to increased melanin synthesis. Specifically, the inhibition of plasmin reduces the production of other molecules, such as arachidonic acid and prostaglandin (B15479496) E2, which are known to stimulate melanogenesis. Additionally, plasmin can increase the release of basic fibroblast growth factor (bFGF), a potent stimulator of melanocyte activity. By reducing plasmin levels, tranexamic acid indirectly dampens these melanin-stimulating pathways. Some research also suggests a secondary mechanism where tranexamic acid may directly inhibit tyrosinase, a key enzyme in the melanin production process.

Efficacy of Topical Tranexamic Acid

The application of tranexamic acid directly to the skin in topical formulations has demonstrated effectiveness in treating melasma and other forms of hyperpigmentation. Clinical studies have shown that topical tranexamic acid can lead to a noticeable reduction in the severity of melasma, often measured using standardized scoring systems like the Melasma Area and Severity Index (MASI).

The success of topical tranexamic acid is highly dependent on the formulation's ability to penetrate the outer layers of the skin to reach the target cells. To enhance its delivery and absorption, researchers are exploring advanced formulations, such as those incorporating liposomes.

Comparative Studies of Administration Methods for Dermatological Conditions

To determine the most effective way to use tranexamic acid for skin conditions, researchers have compared various methods of administration, including oral, topical, and intradermal injections.

Studies have found that both oral and topical applications of tranexamic acid can yield significant improvements in melasma. For instance, a split-face study that combined low-fluence Q-switched Nd:YAG laser treatment with either a topical 5% tranexamic acid solution or a saline solution found that the side of the face treated with tranexamic acid showed a more substantial improvement. Intradermal injections of tranexamic acid have also been shown to be effective, sometimes producing faster or more dramatic results than topical treatments alone.

Comparative Efficacy of Tranexamic Acid Administration Methods for Melasma

Administration Method Key Research Findings Supporting Evidence
Topical Can significantly reduce melasma severity. Studies show it can be as effective as other depigmenting agents.
Intradermal Demonstrates significant improvement in melasma. Found to be effective in clinical trials.
Combination Therapy Topical tranexamic acid enhances the efficacy of laser therapy for melasma. The combination leads to more significant improvement than laser alone.

Research into Anti-inflammatory Properties Beyond Hemostasis

Beyond its established use in controlling bleeding, tranexamic acid is being investigated for its anti-inflammatory properties. This research is paving the way for its potential use in inflammatory conditions. The anti-inflammatory effects of tranexamic acid are also linked to its inhibition of plasmin, which, in addition to its role in breaking down blood clots, is involved in various inflammatory processes.

Role in Post-Traumatic Osteoarthritis Prevention

Post-traumatic osteoarthritis (PTOA) is a form of arthritis that develops following a joint injury. Bleeding into the joint, a common occurrence after trauma, can trigger an inflammatory response that leads to the breakdown of cartilage and the development of PTOA.

Research is exploring the use of tranexamic acid injected directly into the joint to prevent or slow the progression of PTOA. By inhibiting plasmin within the joint, tranexamic acid may reduce the inflammation and cartilage degradation caused by the presence of blood. Laboratory studies have shown that tranexamic acid can protect cartilage from the damaging effects of blood.

Modulation of Inflammation in Traumatic Brain Injury

Following a traumatic brain injury (TBI), a complex inflammatory cascade is initiated, which can lead to secondary brain damage and worsen long-term outcomes. This neuroinflammatory response involves the activation of brain-specific immune cells and the release of inflammatory molecules.

Emerging evidence suggests that tranexamic acid could help to modulate this harmful inflammation. Plasmin levels are elevated after a TBI and contribute to the inflammatory response. By inhibiting plasmin, tranexamic acid may reduce this inflammation and its detrimental effects on the brain.

Exploration in Oncological Contexts

The use of tranexamic acid in cancer patients is a subject of active investigation, primarily focusing on its potential to reduce perioperative bleeding in oncological surgeries. Bleeding in cancer patients can be exacerbated by the cancer itself, through local tumor invasion or abnormal vasculature, or as a consequence of treatments like chemotherapy and radiation. amegroups.org While tranexamic acid has been shown to reduce the need for blood transfusions in general surgery by about one-third, its application in the oncological setting is approached with caution due to the inherently higher risk of thromboembolic events in cancer patients. amegroups.orgnih.gov

Research in various surgical oncology fields has yielded mixed results. In surgeries for major oral cancers, intravenous tranexamic acid did not significantly decrease blood loss or the need for transfusions compared to a placebo. nih.gov Similarly, in patients undergoing liver resection for cancer, a bolus infusion of tranexamic acid did not reduce bleeding or transfusion requirements and was associated with an increase in postoperative complications. conicet.gov.ar Conversely, a retrospective analysis of surgeries for spinal tumors indicated that tranexamic acid could significantly lessen intraoperative blood loss and postoperative drainage without elevating the risk of deep vein thrombosis. nih.gov A meta-analysis of tranexamic acid use in sarcoma surgery also found a significant reduction in mean blood loss, though it did not show a difference in transfusion rates or venous thromboembolism events. researchgate.net

The potential for an additive thrombotic risk in cancer patients already predisposed to such events is a significant consideration. nih.gov However, some studies have not found an increased thrombotic risk with its use in this population. amegroups.org The efficacy and safety of tranexamic acid in metastatic spine tumor surgery, a procedure with a high risk of significant bleeding, remains an area of ongoing research to clarify its role. nih.gov

Table 1: Summary of Selected Research on Tranexamic Acid (TXA) in Oncological Surgery

Surgical ContextKey FindingsReference
Major Oral CancersPreoperative intravenous TXA did not reduce blood loss or transfusion needs compared to placebo. nih.gov
Liver Resection for CancerBolus infusion of TXA did not reduce bleeding or transfusion incidence and was linked to more postoperative complications. conicet.gov.ar
Spinal TumorsTXA significantly reduced intraoperative blood loss and postoperative drainage without increasing deep vein thrombosis risk. nih.gov
Sarcoma SurgeryMeta-analysis showed a significant reduction in mean blood loss but no difference in transfusion rates or venous thromboembolism. researchgate.net
Axillary Lymph Node DissectionTopical TXA (single or multiple doses) had no significant effect on drain duration, seroma volume, or complication rates. conicet.gov.ar

Potential in New Antithrombotic Drug Reversal

Tranexamic acid's primary mechanism of action is the inhibition of fibrinolysis by blocking the lysine (B10760008) binding sites on plasminogen, which prevents its conversion to plasmin and the subsequent breakdown of fibrin (B1330869) clots. mdpi.comkarger.com This has led to its investigation as a potential reversal agent for antithrombotic drugs. Its use is not systematically recommended for reversing antiplatelet drugs, though some studies in cardiac surgery patients taking antiplatelet therapy have shown it to reduce bleeding and the need for transfusions. mdpi.comoup.com

The landscape of anticoagulant therapy has evolved with the introduction of non-vitamin K antagonist oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs). While specific reversal agents like idarucizumab for dabigatran (B194492) and andexanet alfa for factor Xa inhibitors (apixaban, rivaroxaban) exist, their availability and evidence from randomized controlled trials are still developing. ahajournals.org Research into the efficacy of tranexamic acid for reversing these newer agents has been undertaken. However, studies have shown that tranexamic acid fails to reverse the anticoagulant effects of the direct thrombin inhibitor dabigatran and the direct factor Xa inhibitor edoxaban (B1671109) in rat models. karger.com Another study also indicated a low potential for tranexamic acid as a reversal agent for rivaroxaban-induced bleeding. karger.com A clinical trial investigating tranexamic acid in patients with intracerebral hemorrhage associated with NOACs was conducted to assess its efficacy and safety in this specific, high-risk population. ahajournals.org

Table 2: Investigational Use of Tranexamic Acid in Antithrombotic Reversal

Antithrombotic AgentResearch FindingConclusionReference
Antiplatelet AgentsReduced operative blood loss in some cardiac surgery studies.May have a role, but not systematically recommended. oup.comemcrit.org
Dabigatran (Direct Thrombin Inhibitor)Failed to reverse anticoagulant-induced coagulopathy in a preclinical study.Low potential as a reversal agent. karger.com
Edoxaban (Direct Factor Xa Inhibitor)Did not reverse anticoagulant or bleeding effects in a rat model.Low potential as a reversal agent. karger.com
Rivaroxaban (Direct Factor Xa Inhibitor)Failed to inhibit induced bleeding in a preclinical context.Low potential as a reversal agent. karger.com

Pharmacogenomic Research

The variability in patient response to tranexamic acid has prompted research into the genetic factors that may influence its efficacy and pharmacokinetics. Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of investigation for tranexamic acid. clinicaltrials.gov

A notable study in this field is a clinical trial focused on pediatric patients undergoing craniosynostosis surgery, a procedure often associated with significant blood loss. clinicaltrials.gov The trial aims to determine the efficacy and population pharmacokinetics of different doses of tranexamic acid in infants and children. A key objective of this research is to explore the influence of genetics on the response to tranexamic acid, seeking to understand why the drug may be more effective in some patients than in others. clinicaltrials.gov Such research could lead to more personalized medicine, allowing for dose adjustments based on a patient's genetic profile to maximize therapeutic benefit while minimizing potential risks. amegroups.orgtheajo.comamegroups.org

Immunomodulation Research

Beyond its well-documented antifibrinolytic effects, recent research has unveiled the immunomodulatory properties of tranexamic acid. plos.orgplos.org This line of inquiry suggests that tranexamic acid can influence the body's immune response, an effect that may be independent of its role in blood clot stabilization. researchgate.netnih.gov Plasmin, the enzyme blocked by tranexamic acid, is known to be involved in inflammatory and immunosuppressive responses. nih.gov By inhibiting plasmin formation, tranexamic acid may directly counter these effects. nih.gov

Studies in patients undergoing cardiac surgery have shown that tranexamic acid administration can reduce postoperative infection rates. researchgate.netnih.gov This effect was observed to be independent of its ability to reduce blood loss and was mediated by changes in plasma cytokine levels and the expression of surface markers on circulating leukocytes. researchgate.net Specifically, tranexamic acid was found to enhance the expression of immune-activating markers while decreasing immunosuppressive markers on various immune cells. nih.gov In a rodent model of hemorrhagic shock, tranexamic acid treatment was associated with a significant decrease in the serum levels of inflammatory biomarkers such as Interleukin-1β and Interleukin-10. plos.orgplos.org These findings suggest that tranexamic acid's benefits may extend to modulating the systemic inflammatory response to trauma and surgery. plos.orgplos.org

Table 3: Summary of Immunomodulatory Effects of Tranexamic Acid

Research ContextKey FindingsPotential MechanismReference
Cardiac Surgery PatientsReduced postoperative infection rates, independent of blood loss reduction.Modulation of plasma cytokine levels and leukocyte surface markers. researchgate.netnih.gov
Rodent Hemorrhagic Shock ModelDecreased serum levels of pro-inflammatory (IL-1β) and anti-inflammatory (IL-10) cytokines.Inhibition of plasmin, which has pro-inflammatory properties. plos.orgplos.org
Healthy VolunteersDemonstrated an immune-modulatory effect, suggesting a role for baseline plasmin in immune regulation.Fibrin-independent effect on immune function. nih.gov

Drug Interaction Research Mechanisms

The primary mechanism of concern for tranexamic acid drug interactions is its potential to exacerbate the procoagulant effects of other medications, leading to an increased risk of thrombosis. mims.com As an antifibrinolytic agent, tranexamic acid stabilizes blood clots; when used concomitantly with drugs that also promote clotting, the risk of venous and arterial thrombotic events can be amplified. mims.comdrugs.com

A significant interaction is with combined hormonal contraceptives. The use of tranexamic acid for heavy menstrual bleeding in women using these contraceptives is generally contraindicated due to the potential for an increased risk of thrombotic events such as deep vein thrombosis, myocardial infarction, and stroke. drugs.comnih.gov The risk is particularly concerning for women who are obese or who smoke. drugs.com

Interactions with other hemostatic agents are also noted. Co-administration with factor IX complex concentrates or anti-inhibitor coagulant concentrates is generally avoided due to an increased risk of thrombosis. mims.comnih.gov Furthermore, the efficacy of both tranexamic acid and tissue plasminogen activators (tPAs), which are used to dissolve clots, may be reduced when the drugs are used together. mims.comnih.gov There is also a potential for interaction with oral tretinoin (B1684217) in patients with acute promyelocytic leukaemia, which may exacerbate the procoagulant effects of tretinoin. mims.com

Development of New Formulations and Delivery Methods

To improve the therapeutic application of tranexamic acid, particularly for topical use in dermatology, research is focused on developing novel formulations and delivery methods. The hydrophilic nature of tranexamic acid limits its penetration through the skin's outer layer, the stratum corneum, which reduces its availability at target cells like melanocytes for treating hyperpigmentation disorders such as melasma. tandfonline.comnih.gov

Novel drug delivery systems are being explored to overcome this limitation and enhance epidermal targeting. tandfonline.com These include:

Lipid-based carriers: Liposomes, solid lipid nanoparticles, and nano-lipidic carriers are being investigated to encapsulate tranexamic acid, although entrapping the hydrophilic drug in these systems presents a challenge. tandfonline.com

Microneedles: This technology creates microscopic channels in the skin, facilitating the delivery of tranexamic acid to deeper layers. tandfonline.com

Prodrugs: An approach involves the esterification of tranexamic acid to create more lipophilic alkyl ester prodrugs. Studies on butyl and octyl ester derivatives have shown significantly improved skin penetration and deposition compared to the unmodified drug. nih.gov These derivatives are designed to be rapidly hydrolyzed back to the active tranexamic acid within the skin. nih.gov

Microsponges: These are porous, polymeric microspheres designed for controlled-release topical delivery. Tranexamic acid-loaded microsponges have been developed using polymers like Eudragit S100 to facilitate a sustained release into the skin. ejpmr.com

Transethosomal Patches: Transethosomes, ultra-deformable vesicles containing ethanol, have been used to create patches for the transdermal delivery of tranexamic acid, showing enhanced drug release compared to conventional creams. rjpdft.com

These advanced formulations aim to increase the local concentration of tranexamic acid at the target site while minimizing systemic absorption and potential side effects. tandfonline.comnih.gov

Viii. Research Methodological and Ethical Considerations in Tranexamic Acid Studies

Study Design Optimization for Tranexamic Acid Research

The effective design of clinical trials is paramount to accurately determine the efficacy and safety of tranexamic acid. A well-designed study with an appropriate outcome measure is crucial for providing a valid and reliable estimate of the treatment effect. lshtm.ac.uk Large-scale, pragmatic, randomized, double-blind, placebo-controlled trials are often considered the gold standard. nih.govlshtm.ac.uk This design minimizes bias and allows for the assessment of tranexamic acid's effects in a broad and representative patient population.

Key considerations in optimizing study design include:

Sample Size: Adequate sample size is critical to ensure sufficient statistical power to detect clinically meaningful differences between treatment and placebo groups. gatesopenresearch.org For instance, the WOMAN-2 trial, investigating the prevention of postpartum bleeding, initially estimated a sample size of 10,000 women, which was later increased to 15,000 to achieve 85% power to detect a 15% relative risk reduction. gatesopenresearch.org

Inclusion and Exclusion Criteria: Carefully defined eligibility criteria are essential to ensure the study population is appropriate for the research question. lshtm.ac.uknihr.ac.uk These criteria often consider the specific condition being studied (e.g., significant hemorrhage, traumatic brain injury), the time since onset, and potential contraindications to tranexamic acid. nihr.ac.uknih.gov

Outcome Measures: The choice of primary and secondary outcome measures is fundamental. lshtm.ac.uk These should be clinically relevant and amenable to unbiased measurement. lshtm.ac.uk Common primary outcomes in tranexamic acid trials include mortality, blood loss volume, and the need for blood transfusion. nih.govelsevier.esnih.gov Secondary outcomes may encompass a range of measures, including rates of surgical intervention, adverse events, and patient-reported outcomes. nih.govclinicaltrials.gov

Timing of Intervention: Research has shown that the timing of tranexamic acid administration can significantly impact its effectiveness. lshtm.ac.uknih.gov Trials like CRASH-2 demonstrated that early administration (within three hours of injury) significantly reduced mortality from bleeding. bmj.comclinicaltrialsregister.eu Therefore, study protocols often specify a narrow window for treatment initiation. nih.govnihr.ac.uk

Placebo Control: The use of a placebo, such as normal saline, is crucial for blinding and ensuring that any observed effects are attributable to tranexamic acid and not other factors. clinicaltrialsregister.eu

Trial Condition Primary Outcome Sample Size Key Design Feature
CRASH-2 Traumatic BleedingAll-cause mortality20,211Early administration (within 8 hours of injury) bmj.comnih.gov
WOMAN Postpartum HemorrhageDeath due to bleeding20,060Early use (within 3 hours of birth) lshtm.ac.ukwho.intlshtm.ac.uk
POISE-3 Non-cardiac SurgeryComposite of cardiovascular events9,535Prophylactic use in patients at risk of bleeding bmj.com
TICH-2 Intracerebral HemorrhageOrdinal shift of modified Rankin Scale score at day 902,000Pragmatic, double-blind, placebo-controlled nih.gov
CRASH-3 Traumatic Brain InjuryHead injury-related death12,639Treatment within 3 hours of injury nih.govturkjemergmed.com

Bias Mitigation Strategies

Randomization: Randomly assigning participants to receive either tranexamic acid or a placebo is the most effective way to balance both known and unknown prognostic factors between the groups, thus reducing selection bias. lshtm.ac.uk

Blinding (Masking): Keeping patients, clinicians, and outcome assessors unaware of the treatment allocation (double-blinding) prevents performance and detection bias. nih.govelsevier.es This ensures that knowledge of the treatment does not influence patient care, self-reporting, or outcome assessment.

Intention-to-Treat (ITT) Analysis: Analyzing participants in the group to which they were originally assigned, regardless of whether they received the intended treatment, is a crucial principle. lshtm.ac.ukgatesopenresearch.org This approach preserves the benefits of randomization and provides a more pragmatic estimate of the treatment's effect in a real-world setting.

Standardized Protocols: The use of standardized protocols for data collection, treatment administration, and outcome assessment helps to ensure consistency across all study sites and participants, reducing variability and potential for bias. binasss.sa.cr

Independent Data Monitoring Committee (DMC): An independent DMC is responsible for reviewing trial progress, including recruitment, data quality, and safety data. gatesopenresearch.orgclinicaltrialsregister.eu This oversight helps to ensure the scientific integrity of the trial and the safety of the participants.

Assessing and Addressing Publication Bias: Researchers should be aware of the potential for publication bias, where studies with positive results are more likely to be published. nih.gov Systematic reviews and meta-analyses often use methods like funnel plots to assess for this type of bias. frontiersin.orgplos.org

Data Monitoring and Analysis in Tranexamic Acid Trials

Statistical Analysis Plan (SAP): A comprehensive SAP is developed before the trial data is unblinded. nih.govgatesopenresearch.org This pre-specified plan outlines the statistical methods that will be used to analyze the primary and secondary outcomes, including any subgroup analyses. nih.govnihr.ac.uk This helps to prevent data-driven analyses and reduces the risk of reporting bias.

Data Monitoring: An independent Data Monitoring Committee (DMC) periodically reviews the accumulating data from the trial. gatesopenresearch.orgclinicaltrials.gov The DMC assesses the safety and efficacy data and can recommend modifications to the trial protocol or even early termination if there is clear evidence of benefit or harm. nih.govgatesopenresearch.org

Handling of Missing Data: The SAP should specify how missing data will be handled in the analysis. gatesopenresearch.org

Methodological Approaches to Analysis: Researchers may employ various methodological approaches to analyze the data from large clinical trials. For example, some studies have used the tendency for non-differential misclassification of outcomes to cause bias towards the null as a tool to better understand the biological effects of tranexamic acid. lshtm.ac.uklshtm.ac.uk

Ethical Guidelines and Informed Consent in Tranexamic Acid Research

Ethical considerations are paramount in all clinical research, particularly in emergency settings where tranexamic acid is often studied.

Ethical Approval: All tranexamic acid trials must be approved by a research ethics committee (REC) or institutional review board (IRB). nihr.ac.ukmedrxiv.org These committees review the study protocol to ensure it adheres to ethical principles, including the Declaration of Helsinki. nihr.ac.ukelsevier.es

Informed Consent: Obtaining informed consent from participants is a fundamental ethical requirement. elsevier.eslshtm.ac.uk The process must ensure that potential participants receive adequate information about the trial, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time. lshtm.ac.uk

Consent in Emergency Situations: In emergency situations, such as major trauma or postpartum hemorrhage, obtaining fully informed consent before treatment can be challenging. In such cases, specific procedures, such as deferred consent or consent from a legal representative, may be employed, as approved by ethics committees. researchgate.netahajournals.org For instance, the TICH-2 trial utilized a two-stage consent process, with initial brief consent followed by full written consent after randomization. ahajournals.org Studies have shown that using an exception from informed consent (EFIC) in time-sensitive, life-threatening conditions can significantly increase enrollment rates. researchgate.net

Patient Confidentiality: All patient data collected during a trial must be kept confidential and handled in accordance with data protection regulations. elsevier.es

Patient-Centered Outcomes Research

There is a growing recognition of the importance of including patient-centered outcomes in tranexamic acid research. bmj.com While traditional clinical outcomes like mortality and blood loss are crucial, understanding the impact of treatment from the patient's perspective is also vital.

Defining Patient-Centered Outcomes: These outcomes focus on what matters most to patients, such as their quality of life, functional status, and satisfaction with treatment. In the context of tranexamic acid research, this could include measures of postoperative pain, mobility, and the time it takes to return to normal activities. bmj.com

Incorporating the Patient Voice: Involving patients and their families in the research process can help to ensure that the outcomes being measured are relevant and meaningful to them. nihr.ac.uk For example, in one instance, family members of hip fracture patients emphasized the importance of mobility as a key outcome, which influenced the research focus. nihr.ac.uk

Ix. Conclusion and Future Perspectives in Tranexamic Acid Research

Summary of Key Research Findings

Research into tranexamic acid has established it as a critical intervention for reducing hemorrhage. A synthetic derivative of the amino acid lysine (B10760008), its primary mechanism is the inhibition of fibrinolysis, the process of clot breakdown. virginiaanesthesiaservices.com Landmark clinical trials have provided robust evidence of its efficacy in various settings.

In the context of trauma, the CRASH-2 trial, a large-scale study involving over 20,000 patients across 40 countries, was pivotal. lshtm.ac.uk It demonstrated that tranexamic acid significantly reduces all-cause mortality and death due to bleeding in trauma patients. lshtm.ac.ukresearchgate.net An exploratory analysis of the CRASH-2 data underscored the importance of early administration, showing that treatment within one hour of injury reduced the risk of death from bleeding significantly, with the benefit decreasing with any delay. researchgate.net The subsequent CRASH-3 trial focused on traumatic brain injury (TBI), finding that tranexamic acid reduced head-injury-related deaths in patients with mild-to-moderate TBI. nih.govfrontiersin.org

For postpartum hemorrhage (PPH), a leading cause of maternal mortality globally, the WOMAN trial was a significant breakthrough. lshtm.ac.ukwfsahq.org This study, which enrolled over 20,000 women, found that tranexamic acid reduced deaths from bleeding by nearly a third, particularly when administered within three hours of childbirth, without adverse effects for the mother or baby. lshtm.ac.ukwfsahq.org It also reduced the need for urgent surgery to control bleeding by more than a third. lshtm.ac.uk

In surgical settings, the evidence for tranexamic acid's effectiveness is extensive. Systematic reviews and meta-analyses have consistently shown that it reduces blood loss by about one-third and lowers the probability of needing a blood transfusion across various procedures, including cardiac, orthopedic, and spinal surgeries. virginiaanesthesiaservices.comnih.govnih.gov Specifically in major orthopedic operations like total hip and knee arthroplasty, its use has been shown to effectively and safely reduce perioperative blood loss and transfusion needs. nih.govwfsahq.org

The table below summarizes the key findings from major clinical trials on tranexamic acid.

Trial/Study AreaPatient PopulationKey FindingCitation
CRASH-2Adults with significant traumatic bleedingReduced all-cause mortality and death due to bleeding. Early treatment (within 3 hours) is crucial. lshtm.ac.ukresearchgate.netturkjemergmed.com
CRASH-3Adults with traumatic brain injury (TBI)Reduced head-injury-related deaths in patients with mild-to-moderate TBI. nih.govfrontiersin.org
WOMANWomen with post-partum hemorrhage (PPH)Reduced death due to bleeding by 31%, especially if given within 3 hours of birth. virginiaanesthesiaservices.comlshtm.ac.uknih.gov
Surgical Settings (General)Patients undergoing major surgery (cardiac, orthopedic, etc.)Reduces blood loss by approximately 33% and the need for blood transfusion. virginiaanesthesiaservices.comnih.gov
Spinal SurgeryPatients undergoing spinal operationsReduced blood loss and the need for transfusion. nih.govusp.brfrontiersin.org

Identification of Knowledge Gaps and Unanswered Questions

Despite the wealth of positive data, significant knowledge gaps and unanswered questions remain in tranexamic acid research. virginiaanesthesiaservices.commja.com.au One of the most frequently cited concerns is the optimal dosing regimen that maximizes efficacy while minimizing potential risks, such as seizures, which have been associated with high doses. virginiaanesthesiaservices.comusp.br The definitive risk of thromboembolic events also requires further clarification; while major trials have not shown an increased risk, some studies hint at potential issues, especially at higher doses, creating uncertainty. virginiaanesthesiaservices.comesaic.org

The efficacy of tranexamic acid in clinical situations beyond its well-studied indications is another area of active investigation with many unknowns. virginiaanesthesiaservices.com These include its role in upper gastrointestinal bleeding, where a major trial (HALT-IT) found no benefit and a potential increase in venous thromboembolic events. turkjemergmed.comemergencymedicinecases.com Its use in other contexts like burn surgery, subdural hemorrhage, and for patients with chemotherapy-induced thrombocytopenia is being explored, but requires more robust data. virginiaanesthesiaservices.comoup.com

Further questions persist regarding the administration of tranexamic acid. thieme-connect.com The therapeutic window is a key issue; while early administration in trauma is proven beneficial, treatment after three hours may be less effective or even harmful. researchgate.netnih.govfrontiersin.org The ideal route of administration (e.g., intravenous vs. intra-articular in orthopedic surgery) and its pharmacokinetic profile in specific applications are still being evaluated. clinicaltrials.gov Additionally, the precise biological mechanisms behind some of its observed effects, such as potential neuroprotection in TBI, are not fully understood. nih.govmja.com.au

Prioritization of Future Research Avenues

Addressing the identified knowledge gaps requires a clear prioritization of future research. A primary focus should be on conducting prospective, randomized controlled trials to confirm the findings of smaller or retrospective studies, particularly in less-explored clinical areas. virginiaanesthesiaservices.com Future research should also explore factors that influence the effectiveness of tranexamic acid in specific conditions like traumatic brain injury and across a wider range of surgical procedures in diverse patient groups. researchgate.net

Key research priorities include:

Dose-Optimization Studies: Research is needed to establish the optimal dose and administration route of tranexamic acid for various indications to maximize benefit and minimize adverse effects like seizures and thromboembolism. virginiaanesthesiaservices.comusp.brthieme-connect.com

Novel Clinical Contexts: Further investigation is warranted in areas such as burn surgery, vascular surgery, and different types of hemorrhage (e.g., gastrointestinal, ruptured abdominal aortic aneurysms) to establish safety and efficacy. virginiaanesthesiaservices.comoup.comosf.io

Specific Patient Populations: Studies focusing on populations that may respond differently, such as pediatric patients or those with pre-existing kidney disease, are necessary to refine treatment protocols. usp.brresearchgate.net

Pharmacokinetic and Mechanistic Studies: Research into the drug's absorption, clearance, and biological effects, such as its anti-inflammatory properties and influence on immune function, will provide a more complete understanding of its action. mja.com.auclinicaltrials.govtermedia.pl

Cost-Effectiveness Analysis: Evaluating the cost-effectiveness of tranexamic acid compared to the cost of blood products and managing bleeding-related complications could facilitate its wider adoption in healthcare systems. oup.com

Impact of Tranexamic Acid Research on Clinical Practice and Public Health

The research on tranexamic acid has had a profound and measurable impact on clinical practice and public health worldwide. The compelling results from landmark trials like CRASH-2 and WOMAN led to the inclusion of tranexamic acid on the World Health Organization's (WHO) List of Essential Medicines for treating both trauma and postpartum hemorrhage. lshtm.ac.uk This has prompted its recommendation and adoption in national and international treatment guidelines. lshtm.ac.ukesaic.org

In clinical practice, tranexamic acid has become a cornerstone of patient blood management programs, which aim to conserve a patient's own blood and reduce the need for allogeneic transfusions. nih.gov Its use in major trauma centers has increased dramatically; in the UK, for instance, administration in patients with hemorrhage requiring transfusion rose from near zero in 2010 to 90% by 2016. lshtm.ac.uk This increased utilization, in conjunction with other improvements in trauma care, has been associated with a significant increase in the odds of survival. lshtm.ac.uk

The drug's affordability and stability have made it particularly impactful in low- and middle-income countries, where the burden of death from trauma and PPH is highest and access to blood products may be limited. texilajournal.comresearchgate.net By providing a low-cost, effective intervention to control bleeding, tranexamic acid research has directly contributed to reducing mortality and morbidity on a global scale, representing a significant public health success story. lshtm.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What experimental designs are recommended to evaluate TXA’s efficacy in reducing surgical blood loss?

  • Methodological Answer : Randomized controlled trials (RCTs) should prioritize adequate allocation concealment, blinding, and standardized outcome measures (e.g., blood transfusion rates, mortality). For example, the CRASH-2 trial used a multicenter, double-blind design with mortality as a primary endpoint . Subgroup analyses by injury severity or surgical type (e.g., cardiac vs. orthopedic) are critical to contextualize findings. Meta-analyses should follow PRISMA guidelines and use fixed-effect models unless heterogeneity is high .

Q. How do systematic reviews assess the quality of TXA meta-analyses?

  • Methodological Answer : Tools like AMSTAR 2 (for methodological quality) and PRISMA 2009/2020 (for reporting quality) are standard. For instance, a 2021 review of Chinese meta-analyses applied AMSTAR 2 to identify gaps in protocol registration and conflict-of-interest reporting . Sensitivity analyses (e.g., excluding high-risk-of-bias trials) and GRADEpro for evidence grading are recommended .

Q. What analytical techniques are validated for TXA quantification in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and spectroscopy (e.g., UV-Vis) are widely used for TXA detection in plasma and tissues. Nuclear magnetic resonance (NMR) is employed for structural analysis in drug formulation studies. Method validation should include specificity, linearity, and recovery rates, as outlined in pharmaceutical guidelines .

Advanced Research Questions

Q. How should researchers address heterogeneity in TXA meta-analyses for trauma populations?

  • Methodological Answer : Pre-specify subgroup analyses by covariates such as injury severity (e.g., Injury Severity Score), age, and TXA administration timing. For example, the MATTERs study stratified results by massive transfusion needs, revealing survival benefits in severe cases . Use random-effects models and "comparison-adjusted" funnel plots to assess publication bias .

Q. What statistical methods adjust for non-normal data distributions in TXA clinical outcomes?

  • Methodological Answer : For non-parametric data (e.g., skewed Glasgow Coma Scale scores), the Mann-Whitney U test or Kruskal-Wallis test is appropriate. In studies comparing GCS changes post-TXA administration, paired t-tests were used for normally distributed data, while Wilcoxon signed-rank tests addressed ordinal outcomes . Bootstrapping can enhance robustness in small samples.

Q. What are the implications of sex disparities in TXA administration for clinical trial design?

  • Methodological Answer : Stratified randomization by sex and post-hoc adjustments for injury severity are essential. A 2022 study found females were 50% less likely to receive TXA despite similar bleeding risks, highlighting the need for sex-specific enrollment quotas and sensitivity analyses . Machine learning models could identify bias patterns in retrospective datasets.

Q. How can dose-response relationships and thromboembolic risks be evaluated in TXA studies?

  • Methodological Answer : Dose-ranging trials (e.g., 1g vs. 2g IV TXA) with pharmacokinetic modeling are critical. The WOMAN trial used a fixed 1g dose but recommended further research on weight-based dosing . For thromboembolic events, long-term follow-up (e.g., 30-day monitoring) and competing-risk regression models are advised to distinguish TXA effects from baseline risks .

Q. What knowledge gaps exist in TXA research for obstetric hemorrhage, and how can they be addressed?

  • Methodological Answer : While TXA reduces postpartum blood loss in vaginal delivery (261.5 mL vs. 349.98 mL in placebo), its role in placenta previa requires further RCTs . Nested case-control studies within cohorts (e.g., amniotic fluid embolism patients) can assess TXA’s impact on coagulopathy correction and maternal mortality .

Research Priorities and Gaps

  • Dose Optimization : Trials comparing weight-based vs. fixed dosing in trauma .
  • Mechanistic Studies : TXA’s anti-inflammatory effects in traumatic brain injury .
  • Global Health : TXA use in low-resource settings with delayed hospital access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Intermediate of tranexamic Acid-13C2,15N
Reactant of Route 2
Intermediate of tranexamic Acid-13C2,15N

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.